1-Bromo-4-[chloro(difluoro)methoxy]benzene
Description
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Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFJZAGJDZAVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347396 | |
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-13-5 | |
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Topic: 1-Bromo-4-[chloro(difluoro)methoxy]benzene CAS Number: 112556-13-5[1]
Advanced Fluorinated Scaffolds for Medicinal Chemistry
Executive Summary
1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS 112556-13-5 ) is a specialized organofluorine intermediate characterized by the unique chlorodifluoromethoxy (–OCF₂Cl) motif.[1] Unlike the ubiquitous trifluoromethoxy (–OCF₃) or difluoromethoxy (–OCF₂H) groups, the –OCF₂Cl substituent offers a distinct electrostatic and steric profile, serving as a "mixed-halo" bioisostere.[1]
This compound functions primarily as a high-value building block in drug discovery.[1] The para-bromo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of the lipophilic –OCF₂Cl group into complex biaryl scaffolds used in agrochemicals and pharmaceuticals.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 112556-13-5 |
| IUPAC Name | 1-Bromo-4-[chloro(difluoro)methoxy]benzene |
| Formula | C₇H₄BrClF₂O |
| Molecular Weight | 257.46 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~210–215 °C (Estimated at 760 mmHg) |
| Density | ~1.65 g/cm³ |
| LogP (Predicted) | ~4.1 (High Lipophilicity) |
| Electronic Effect | Strong Inductive Electron Withdrawing (–I) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Synthetic Architecture
The synthesis of the –OCF₂Cl group is more challenging than that of –OCF₃ due to the need to selectively stop fluorination or introduce a chlorine atom into a fluorinated ether. Two primary routes are validated for research and scale-up.[1]
Route A: Radical Chlorination of Difluoromethyl Ethers (Scalable)
This method utilizes the commercially available 1-bromo-4-(difluoromethoxy)benzene.[1] A radical chlorination replaces the benzylic-like hydrogen on the –OCF₂H group with chlorine.[1]
-
Precursor: 1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1).[1]
-
Reagent: Chlorine gas (
) or Sulfuryl chloride ( ) with a radical initiator (AIBN or UV light).[1] -
Mechanism: Radical substitution (
).[1] The bond dissociation energy of the C-H bond in –OCF₂H is sufficiently high, requiring energetic activation, but the fluorine atoms stabilize the intermediate radical.[1]
Route B: Oxidative Fluorination of Chlorothioformates (High Precision)
For de novo synthesis from phenols, this route avoids gas-phase chlorination.[1]
-
Step 1: Reaction of 4-bromophenol with thiophosgene (
) to form the aryl chlorothioformate ( ).[1] -
Step 2: Treatment with Bromine Trifluoride (
) or similar fluorinating agents.[1] -
Selectivity: Controlled fluorination converts the
bond to while retaining the Cl, yielding the –OCF₂Cl moiety directly.[1]
Synthetic Workflow Diagram
Caption: Dual synthetic pathways for accessing the chlorodifluoromethoxy motif from phenolic precursors.
Functional Utility in Drug Design[6]
The –OCF₂Cl group is a sophisticated tool in the medicinal chemist's arsenal, often used when fine-tuning the metabolic and physicochemical properties of a lead compound.[1]
Bioisosterism & Lipophilicity[1]
-
Lipophilicity Modulation: The replacement of a hydrogen in –OCF₂H with chlorine significantly increases lipophilicity (LogP) due to the size and polarizability of the chlorine atom. This can enhance blood-brain barrier (BBB) permeability.[1]
-
Metabolic Stability: The C–Cl bond in the –OCF₂Cl cluster is robust but less stable than the C–F bond in –OCF₃. It resists rapid oxidative metabolism (P450) better than a methoxy (–OCH₃) group but can serve as a "soft spot" for specific enzymatic degradation if designed intentionally.[1]
Electronic Tuning
-
Hammett Constants: The –OCF₂Cl group is strongly electron-withdrawing by induction (
).[1] It deactivates the aromatic ring, making the ortho positions less susceptible to oxidative metabolism.[1] -
Conformation: The larger chlorine atom induces a specific conformational preference orthogonal to the ring plane, potentially locking the bio-active conformation of the drug molecule.[1]
Experimental Protocols
Protocol A: Radical Chlorination (Representative)
Note: This procedure requires a photochemical reactor.[1]
-
Setup: Charge a quartz reaction vessel with 1-bromo-4-(difluoromethoxy)benzene (1.0 eq) and CCl₄ (0.5 M).
-
Initiation: Add AIBN (0.05 eq) and heat to reflux.
-
Chlorination: Slowly bubble Chlorine gas (
) through the solution while irradiating with a UV lamp (Hg vapor, 300W).[1] Alternatively, add Sulfuryl Chloride ( ) dropwise.[1] -
Monitoring: Monitor by GC-MS for the disappearance of the starting material (
222/224) and appearance of product ( 256/258). -
Workup: Purge with nitrogen to remove excess
/HCl.[1] Wash with saturated , dry over , and concentrate.[1] -
Purification: Distillation under reduced pressure.
Protocol B: Cross-Coupling (Suzuki-Miyaura)
To utilize the product as a building block.[1]
-
Mix: Combine 1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq) in Dioxane/Water (4:1). -
Catalyst: Add
(0.03 eq).[1] -
Reaction: Heat to 90°C under Argon for 12 hours.
-
Result: Yields the biaryl ether retaining the sensitive –OCF₂Cl group.[1]
References
-
CymitQuimica. 1-Bromo-4-[chloro(difluoro)methoxy]benzene Product Page. Retrieved from
-
Manchester Organics. 1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS 112556-13-5).[1] Retrieved from
-
Hagooly, Y., Sasson, R., Welch, M. J., & Rozen, S. (2008).[1][2] Preparation of alkyl and aryl chlorodifluoromethyl ethers using BrF3. European Journal of Organic Chemistry. Retrieved from [1]
-
Sigma-Aldrich. 1-Bromo-4-(difluoromethoxy)benzene (Precursor CAS 5905-69-1).[1] Retrieved from [1]
-
PubChem. Compound Summary for 1-Bromo-4-[chloro(difluoro)methoxy]benzene. (Inferred from isomeric data and vendor listings). Retrieved from
Sources
stability and storage conditions for 1-Bromo-4-[chloro(difluoro)methoxy]benzene
This guide provides a technical analysis of the stability and storage protocols for 1-Bromo-4-[chloro(difluoro)methoxy]benzene , a specialized fluorinated building block used in pharmaceutical and agrochemical synthesis.
CAS Registry Number: 112556-13-5 Molecular Formula: C₇H₄BrClF₂O Molecular Weight: 257.46 g/mol Synonyms: 1-Bromo-4-(chlorodifluoromethoxy)benzene; p-Bromophenyl chlorodifluoromethyl ether
Executive Summary
1-Bromo-4-[chloro(difluoro)methoxy]benzene is a lipophilic aryl halide featuring a reactive chlorodifluoromethoxy (-OCF₂Cl) motif.[1] While the fluorine atoms provide some stabilization via the anomeric effect, the C-Cl bond within the ether linkage renders the compound susceptible to hydrolysis and radical decomposition.
Critical Directive: This compound must be treated as a moisture-sensitive alkylating agent . Improper storage leads to the evolution of corrosive hydrogen halides (HF, HCl) and degradation to 4-bromophenol.
Physicochemical Profile & Reactivity
The stability of this compound is dictated by the electronic environment of the ether linkage. The electron-withdrawing nature of the fluorine atoms stabilizes the adjacent C-O bond but activates the C-Cl bond toward heterolytic or homolytic cleavage.
| Property | Value / Characteristic | Relevance to Stability |
| Physical State | Colorless to pale yellow liquid | Liquid state increases surface area for moisture absorption. |
| Boiling Point | ~80–85°C at 15 mmHg (Predicted) | Volatile; requires tightly sealed containment to prevent evaporative loss. |
| Density | ~1.6–1.7 g/mL | High density; phase separates quickly in aqueous washes. |
| Functional Group | Aryl-O-CF₂-Cl | Locus of Failure: The C-Cl bond is the weak link, susceptible to hydrolysis and radical abstraction. |
| Solubility | Soluble in DCM, THF, Et₂O | Incompatible with protic solvents (MeOH, H₂O) for long-term storage. |
Stability Analysis & Degradation Mechanisms
Hydrolytic Instability (Primary Threat)
The chlorodifluoromethoxy group is an α-halo ether. Upon exposure to ambient moisture, it undergoes a cascade hydrolysis. This reaction is autocatalytic because the generated acids (HCl, HF) further catalyze the cleavage of the ether bond.
Mechanism:
-
Nucleophilic attack of water on the difluoromethylene carbon displaces chloride.
-
Formation of an unstable fluoroformate intermediate.
-
Rapid decarboxylation and elimination of HF to yield the phenol.
Thermal & Photochemical Stability
-
Thermal: Stable at room temperature for short periods, but prolonged exposure to heat (>40°C) can induce disproportionation or radical fragmentation of the C-Cl bond.
-
Photochemical: The Ar-Br and O-CF₂-Cl bonds are photosensitive. UV exposure can generate aryl and chlorodifluoromethyl radicals, leading to polymerization or dimerization byproducts.
Degradation Pathway Diagram
The following diagram illustrates the critical failure points when the compound is exposed to environmental stressors.
Figure 1: Hydrolytic and photochemical degradation pathways leading to corrosive byproducts.
Storage & Handling Protocol
To maintain purity >97% and prevent container corrosion, follow this strict hierarchy of controls.
Storage Conditions (The "3-Point" Rule)
-
Temperature: Refrigerate at 2°C to 8°C.
-
Rationale: Low temperature kinetically inhibits the hydrolysis rate and suppresses vapor pressure, reducing the risk of seal failure.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Rationale: Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.
-
-
Container: Glass with PTFE (Teflon) Lined Cap.
-
Rationale: Standard polyethylene liners may degrade or absorb the halogenated vapors. Metal containers are strictly prohibited due to rapid corrosion from trace HCl/HF evolution.
-
Handling Workflow
-
Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent.
-
Aliquotting: Perform all transfers inside a fume hood or glovebox. Use dry syringes/needles for liquid transfer to avoid exposing the bulk material to air.
Storage Decision Tree
Figure 2: Decision logic for short-term vs. long-term storage to maximize shelf-life.
Quality Control & Safety
Degradation Detection
-
Visual Inspection: Appearance of turbidity or a separate aqueous layer indicates hydrolysis.
-
Acidity Test: Suspend a moist pH strip above the liquid (do not dip). Rapid reddening indicates evolution of HCl/HF gases.
-
NMR Analysis:
-
¹⁹F NMR: The intact -OCF₂Cl group typically appears as a singlet around -25 to -30 ppm (check against specific solvent standard). Appearance of a triplet (–OCHF₂) or broad fluoride peak indicates decomposition.
-
¹H NMR: Look for the emergence of phenolic protons (broad singlet, ~5-6 ppm) or shifts in the aromatic region corresponding to 4-bromophenol.
-
Safety Considerations
-
HF Generation: The degradation products include Hydrogen Fluoride (HF). Always wear appropriate PPE (neoprene gloves, safety glasses) and have calcium gluconate gel available in the lab.
-
Pressure Buildup: If stored for long periods at room temperature, gaseous decomposition products (CO₂, HCl) can pressurize the vial. Open with caution in a fume hood.
References
-
Sigma-Aldrich. (n.d.). 1-Bromo-4-(chlorodifluoromethoxy)benzene Product Page. Retrieved from (Search CAS 112556-13-5).
-
PubChem. (n.d.). Chlorodifluoromethane and related alpha-halo ethers stability data. National Library of Medicine. Retrieved from .
-
Zhang, X., et al. (2017).[2][3] Chlorodifluoromethane as a difluoromethylating agent. American Chemical Society.[2] Discusses the reactivity and stability of the ClCF₂- group. Retrieved from .
-
CDN Isotopes. (2019). Safety Data Sheet for Bromophenyl Ethers. (Provides analog stability data for halogenated aryl ethers). Retrieved from .
Sources
Methodological & Application
Application Note: Strategic Functionalization of 1-Bromo-4-[chloro(difluoro)methoxy]benzene
CAS: 103977-12-6 | Formula: C₇H₄BrClF₂O | Mol.[1][2][3][4] Weight: 257.46 g/mol
Executive Summary
This guide details the synthetic utility of 1-Bromo-4-[chloro(difluoro)methoxy]benzene , a specialized building block for medicinal and agrochemical chemistry.[1] The chlorodifluoromethoxy group (–OCF₂Cl) serves as a critical lipophilic bioisostere, bridging the gap between the metabolically labile methoxy group (–OCH₃) and the highly stable, strongly electron-withdrawing trifluoromethoxy group (–OCF₃).
Key Applications:
-
Lipophilicity Modulation: Fine-tuning LogP values to optimize membrane permeability.[1]
-
Metabolic Blocking: The halogenated ether blocks para-hydroxylation, extending half-life (
). -
Bioisosterism: Acts as a steric and electronic mimic for –OCF₃ with altered hydrogen bond acceptor properties.[1]
Strategic Analysis: The Fluorine Effect
The –OCF₂Cl group is not merely an inert bystander; it exerts a strong electron-withdrawing effect (
Comparative Properties Table
| Property | –OCH₃ (Methoxy) | –OCF₃ (Trifluoromethoxy) | –OCF₂Cl (Chlorodifluoromethoxy) |
| Electronic Effect | Electron Donating (+M) | Strong Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
| Lipophilicity ( | -0.02 (Hydrophilic) | +1.04 (Lipophilic) | +0.7 to +0.9 (Est.) |
| Metabolic Stability | Low (O-demethylation) | Very High | High (Resistant to CYP450) |
| C-X Bond Strength | N/A | C-F (116 kcal/mol) | C-Cl (81 kcal/mol) / C-F (116 kcal/mol) |
Scientific Insight: While –OCF₃ is often the default choice, –OCF₂Cl offers a unique "soft" halogen handle (Cl) that can influence protein-ligand binding via halogen bonding, a feature absent in the purely fluorinated analog.
Synthetic Workflow & Decision Tree
The following diagram illustrates the divergent pathways available from the parent bromide.
Figure 1: Divergent synthetic pathways.[1] The electron-deficient nature of the ring facilitates rapid oxidative addition in Pd-catalyzed cycles (Pathways A & B).[1]
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4'-[chloro(difluoro)methoxy]-biphenyl derivatives.[1] Rationale: The electron-poor nature of the aryl bromide facilitates the oxidative addition step. However, weak bases are preferred to prevent any potential hydrolysis of the –OCF₂Cl group, although it is generally robust.
Reagents:
-
Substrate: 1.0 equiv (1-Bromo-4-[chloro(difluoro)methoxy]benzene)[1]
-
Boronic Acid: 1.2 equiv (Ar-B(OH)₂)[1]
-
Catalyst: 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable)[1]
-
Base: 3.0 equiv K₂CO₃ or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[1]
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting bromide is less polar than the biaryl product.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography.
-
Note: The –OCF₂Cl group is lipophilic; products often elute early in non-polar solvents.
-
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond formation).[1] Rationale: Electron-deficient aryl halides are excellent substrates for Pd-catalyzed amination.[1] Bulky phosphine ligands (e.g., XPhos, BrettPhos) are critical to prevent β-hydride elimination and stabilize the Pd(0) species.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: 2–5 mol% Pd₂(dba)₃
-
Ligand: 4–10 mol% XPhos (Excellent for electron-poor aryl halides)[1]
-
Base: 1.4 equiv NaOtBu (Sodium tert-butoxide)[1]
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 mins at RT to generate the active catalyst species.
-
Addition: Add the aryl bromide, amine, and NaOtBu.
-
Thermal Cycle: Heat to 100°C for 12–18 hours.
-
Caution: Ensure the vessel is sealed tight; loss of solvent leads to catalyst decomposition.
-
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol C: Lithium-Halogen Exchange (Formylation)
Objective: Synthesis of 4-[chloro(difluoro)methoxy]benzaldehyde.[1] Rationale: The bromine atom undergoes rapid exchange with n-BuLi.[1] The reaction must be kept at cryogenic temperatures (-78°C) to prevent the lithium species from attacking the –OCF₂Cl group (via elimination or substitution) or the solvent.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: 1.1 equiv n-Butyllithium (2.5 M in hexanes)[1]
-
Electrophile: 1.5 equiv DMF (N,N-Dimethylformamide)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Cooling: Dissolve the aryl bromide in anhydrous THF under Argon and cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78°C.
-
Mechanistic Check: The solution usually turns yellow/orange, indicating the formation of the aryllithium species.
-
-
Trapping: Add dry DMF dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with Et₂O. The aldehyde product is versatile for reductive amination or olefination.
Characterization & Quality Control (Self-Validating)
The integrity of the –OCF₂Cl group is the primary quality attribute.
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the AA'BB' para-substitution pattern (two doublets, typically
7.0–7.8 ppm). -
Crucial: Absence of the –OCF₂Cl signal in proton NMR (it has no protons).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
¹³C NMR:
-
The –OCF₂Cl carbon appears as a triplet (
Hz) around 120–125 ppm.
-
References
-
Bioisosterism of Fluorinated Groups
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
-
Comparison of -OCF3 and -OCF2Cl
-
Barnes-Seeman, D., et al. (2020).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (Contextual grounding on lipophilicity modulation).
-
-
General Palladium Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Lithium-Halogen Exchange on Fluorinated Aromatics
-
Schlosser, M. (2005). C-H Activation and Functionalization of Fluorinated Aromatics. Angewandte Chemie International Edition. (Provides basis for low-temp stability of fluoro-alkoxy groups).[1]
-
Sources
The Synthesis and Application of 4-[Chloro(difluoro)methoxy]phenylmagnesium Bromide: A Detailed Guide for Advanced Synthesis
Introduction: Navigating the Complexities of Functionalized Grignard Reagents
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1] However, the inherent reactivity of organomagnesium halides presents a significant challenge when working with substrates bearing sensitive functional groups. This guide provides an in-depth exploration of the reaction of 1-Bromo-4-[chloro(difluoro)methoxy]benzene with magnesium to form the corresponding Grignard reagent, 4-[Chloro(difluoro)methoxy]phenylmagnesium bromide. This particular reagent is of significant interest to researchers in drug discovery and medicinal chemistry due to the unique properties imparted by the chloro(difluoro)methoxy moiety. This functional group is a key structural component in various pharmaceuticals, where it can enhance metabolic stability and modulate physicochemical properties.[2]
This document moves beyond a simple recitation of procedural steps, offering a deep dive into the mechanistic nuances, critical process parameters, and potential side reactions associated with this transformation. By understanding the underlying principles, researchers can troubleshoot effectively and adapt the provided protocols to their specific synthetic goals.
Core Principles and Mechanistic Considerations
The formation of an aryl Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond.[3] In the case of 1-Bromo-4-[chloro(difluoro)methoxy]benzene, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds dictates the regioselectivity of this insertion. Bromine is a better leaving group, making the C-Br bond the exclusive site of reaction with magnesium.[4]
Stability of the Chloro(difluoro)methoxy Group: A Point of Deliberation
A primary concern when generating Grignard reagents from functionalized aryl halides is the stability of the other substituents on the aromatic ring. The chloro(difluoro)methoxy group presents a unique case. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the difluoro portion of the group exceptionally stable under Grignard conditions.
However, the presence of a chlorine atom on the same methoxy carbon (an α-chloro ether moiety) warrants careful consideration. While ethers are generally stable to Grignard reagents and are, in fact, the solvents of choice for these reactions, α-haloethers can be susceptible to nucleophilic attack. The extreme reactivity of the newly formed Grignard reagent could potentially lead to side reactions involving this group. To mitigate this, the reaction is typically performed at low temperatures to favor the formation of the Grignard reagent over potential side reactions.
Figure 1: General workflow for the formation of 4-[Chloro(difluoro)methoxy]phenylmagnesium Bromide and its subsequent reaction with an electrophile.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the preparation of 4-[Chloro(difluoro)methoxy]phenylmagnesium bromide and its subsequent reaction with carbon dioxide as a representative electrophile.
Protocol 1: Synthesis of 4-[Chloro(difluoro)methoxy]phenylmagnesium Bromide
Materials:
-
1-Bromo-4-[chloro(difluoro)methoxy]benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Grignard reagents are highly sensitive to moisture.[5]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Briefly heat the flask under vacuum with a heat gun and then cool under an inert atmosphere. This helps to remove any passivating oxide layer on the magnesium surface.[6] Add a single crystal of iodine. The disappearance of the iodine color is an indicator of the reaction initiation.[1]
-
Initiation: Add a small portion (approx. 10%) of a solution of 1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Exotherm and Addition: The reaction is exothermic and should initiate within a few minutes, evidenced by a gentle reflux and the disappearance of the iodine color. Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brown solution of the Grignard reagent is used directly in the next step.
Protocol 2: Carboxylation to Synthesize 4-[Chloro(difluoro)methoxy]benzoic Acid
Materials:
-
Solution of 4-[Chloro(difluoro)methoxy]phenylmagnesium bromide in THF (from Protocol 1)
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Quenching with CO₂: In a separate flask, place a generous excess of crushed dry ice. Slowly add the prepared Grignard reagent solution via a cannula or dropping funnel onto the dry ice with vigorous stirring.[7] A large excess of CO₂ is used to minimize the formation of ketone byproducts from the reaction of the Grignard reagent with the initially formed carboxylate salt.
-
Workup: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Add an aqueous solution of hydrochloric acid (e.g., 1 M) to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Isolation: Acidify the bicarbonate washings with hydrochloric acid to precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation: Optimizing Reaction Conditions
The yield and purity of the Grignard reagent and subsequent products are highly dependent on the reaction conditions. The following table summarizes typical outcomes based on variations in key parameters.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Diethyl Ether | THF | 1,4-Dioxane | THF is generally preferred for aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent. |
| Temperature | Room Temp | 40-50 °C (Reflux in Ether) | 0 °C | Gentle heating can aid in initiation and drive the reaction to completion. Lower temperatures may be necessary for highly functionalized substrates to minimize side reactions. |
| Initiator | Iodine | 1,2-Dibromoethane | Mechanical Grinding | Iodine is a common and effective initiator. 1,2-Dibromoethane can also be used to activate the magnesium surface. |
| Purity of Mg | Standard Turnings | Highly Active Rieke Mg | N/A | Highly active magnesium can improve yields and reaction times, especially for less reactive halides. |
Applications in Drug Discovery and Development
The 4-[chloro(difluoro)methoxy]phenyl moiety is a valuable pharmacophore in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability and enhanced binding affinity to biological targets.
Key Intermediate in the Synthesis of PDE4 Inhibitors
One of the most significant applications of 4-[chloro(difluoro)methoxy]phenylmagnesium bromide is as a precursor to key intermediates in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast.[8] Roflumilast is an anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD).
The Grignard reagent can be carboxylated to form 4-[chloro(difluoro)methoxy]benzoic acid, which is then coupled with the appropriate amine to yield the final drug substance or its analogues.[9] The ability to readily synthesize this functionalized benzoic acid opens up avenues for the development of new and improved PDE4 inhibitors with tailored pharmacological profiles.
Figure 2: Synthetic pathway to Roflumilast analogues utilizing the Grignard reagent.
Versatile Building Block for Novel Therapeutics
Beyond PDE4 inhibitors, the 4-[chloro(difluoro)methoxy]phenyl scaffold is being explored in a variety of other therapeutic areas. The unique electronic properties of the chloro(difluoro)methoxy group can be exploited to modulate the pKa of adjacent functional groups, influencing drug-receptor interactions and pharmacokinetic properties.[10] The Grignard reagent serves as a versatile tool to introduce this valuable moiety into a wide range of molecular architectures, enabling the rapid generation of compound libraries for high-throughput screening.
Troubleshooting and Safety Considerations
-
Failure to Initiate: This is the most common issue in Grignard reactions. Ensure all glassware and reagents are scrupulously dry. If the reaction does not start, gentle heating with a heat gun or the addition of a small amount of 1,2-dibromoethane can be effective.[11]
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide to form a biphenyl derivative. This can be minimized by slow, controlled addition of the aryl bromide solution.
-
Reaction with the Chloro(difluoro)methoxy Group: While expected to be minimal under controlled conditions, monitor the reaction for the formation of byproducts resulting from the reaction at the α-chloro ether position. Lowering the reaction temperature can help to suppress this.
-
Safety: Grignard reagents are highly reactive and pyrophoric upon concentration. Diethyl ether and THF are extremely flammable. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Conclusion: A Powerful Tool for Advanced Synthesis
The successful synthesis and utilization of 4-[chloro(difluoro)methoxy]phenylmagnesium bromide represents a sophisticated application of Grignard chemistry. By carefully controlling reaction conditions and understanding the potential for side reactions, researchers can harness the power of this versatile reagent to construct complex molecules with valuable applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and effectively employ this important synthetic tool in their research endeavors.
References
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved February 5, 2026, from [Link].
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved February 5, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 5, 2026, from [Link].
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California State University, Sacramento. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved February 5, 2026, from [Link].
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Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link].
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Hu, G., et al. (2026, January 31). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. [Link].
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Sodeoka, M., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Retrieved February 5, 2026, from [Link].
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Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved February 5, 2026, from [Link].
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 5, 2026, from [Link].
-
Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? Retrieved February 5, 2026, from [Link].
-
Ng, C., et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Retrieved February 5, 2026, from [Link].
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link].
-
University of Wisconsin-Madison. (n.d.). Aldehydes & Ketones: Multi-Step Synthesis. Retrieved February 5, 2026, from [Link].
-
Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link].
-
University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved February 5, 2026, from [Link].
-
National Institutes of Health. (2016, November 4). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC. [Link].
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved February 5, 2026, from [Link].
-
ResearchGate. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved February 5, 2026, from [Link].
-
Kedrowski, B. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link].
-
National Institutes of Health. (2018, June 1). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC. [Link].
- Google Patents. (n.d.). The synthetic method of roflumilast.
-
PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved February 5, 2026, from [Link].
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel Roflumilast Analogues. Retrieved February 5, 2026, from [Link].
-
Khan Academy. (2019, January 7). making Grignard reagents [Video]. YouTube. [Link].
-
North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. [Link].
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-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved February 5, 2026, from [Link].
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved February 5, 2026, from [Link].
- Google Patents. (n.d.). Preparation of grignard reagents of halodienes and preparation of dienols.
-
Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Retrieved February 5, 2026, from [Link].
-
Reddit. (n.d.). Help with Grignard reaction experimental observations. Retrieved February 5, 2026, from [Link].
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Application Note: A Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Abstract
This application note provides a comprehensive, field-proven protocol for conducting a nucleophilic aromatic substitution (SNAr) reaction on the specialized substrate, 1-Bromo-4-[chloro(difluoro)methoxy]benzene. The presence of the strongly electron-withdrawing chloro(difluoro)methoxy group in the para position significantly activates the aryl bromide towards nucleophilic attack, making it a valuable synthon for introducing complex moieties in drug discovery and materials science. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, the scientific rationale behind each step, and robust troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Principle
Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, allowing for the direct functionalization of aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a distinct addition-elimination mechanism, particularly on aromatic rings bearing potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide.[2][3]
The substrate, 1-Bromo-4-[chloro(difluoro)methoxy]benzene, is primed for this transformation. The bromine atom serves as an effective leaving group. Crucially, the para-substituted -OCF₂Cl group, while having an electron-donating oxygen atom via resonance, exerts a powerful net electron-withdrawing effect due to the high electronegativity of the fluorine and chlorine atoms. This inductive effect is paramount, as it stabilizes the key intermediate of the SNAr reaction.
The SₙAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The stability of this intermediate is the single most critical factor for a successful reaction. The negative charge is delocalized onto the EWG at the para position, providing essential stabilization.[4][5]
-
Elimination: The leaving group (bromide anion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[6] This step is typically fast.[3]
Below is a diagram illustrating this critical pathway.
Caption: The Addition-Elimination Mechanism of SₙAr.
Materials and Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-4-[chloro(difluoro)methoxy]benzene | ≥98% | Varies | Substrate |
| Morpholine | ≥99% | Sigma-Aldrich | Representative Nucleophile |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Base |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | For TLC and Chromatography |
| Hexanes | ACS Grade | Varies | For TLC and Chromatography |
| Deionized Water | N/A | In-house | For Work-up |
| Brine (Saturated NaCl) | N/A | In-house | For Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies | Drying Agent |
| Round-bottom flask (50 mL) | N/A | VWR | Reaction Vessel |
| Reflux Condenser | N/A | VWR | |
| Magnetic Stirrer and Stir Bar | N/A | VWR | |
| Heating Mantle with Temperature Control | N/A | VWR | |
| TLC Plates (Silica gel 60 F₂₅₄) | N/A | Millipore | Reaction Monitoring |
| Glass Column for Chromatography | N/A | VWR | Purification |
| Rotary Evaporator | N/A | Büchi | Solvent Removal |
Critical Safety Precautions
Personal Protective Equipment (PPE) is mandatory: Wear a flame-resistant lab coat, nitrile gloves, and chemical splash goggles at all times.
-
1-Bromo-4-[chloro(difluoro)methoxy]benzene: This compound is not widely characterized. Treat as a hazardous substance. Assumed to be an irritant to skin, eyes, and the respiratory system. Harmful if swallowed or inhaled.[7][8] All handling must be performed inside a certified chemical fume hood.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Dimethyl Sulfoxide (DMSO): Can readily absorb through the skin, carrying dissolved substances with it. Avoid all skin contact.
-
Potassium Carbonate: A skin and eye irritant.[9] Avoid inhaling the dust.
-
Reaction Conditions: The reaction requires heating. Ensure the apparatus is securely clamped and that the heating mantle is connected to a variable power supply. Do not heat a closed system.
Experimental Workflow and Protocol
The overall process from setup to final analysis is outlined below. This workflow ensures a logical progression and includes critical quality control checkpoints.
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Protocol
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.00 g, 3.66 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (K₂CO₃) (758 mg, 5.49 mmol, 1.5 equiv).
-
Causality Note: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. An excess ensures the reaction medium remains basic.[9]
-
-
Add anhydrous DMSO (15 mL). Stir the suspension for 5 minutes to ensure good mixing.
-
Add morpholine (351 µL, 4.03 mmol, 1.1 equiv) dropwise via syringe.
-
Causality Note: A slight excess of the nucleophile ensures the complete consumption of the limiting substrate.
-
-
Equip the flask with a reflux condenser and place it in a heating mantle set upon a magnetic stirrer.
Reaction Execution and Monitoring: 6. Begin stirring and heat the reaction mixture to 80 °C. 7. Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC).
- TLC System: 30% Ethyl Acetate in Hexanes.
- Procedure: Withdraw a small aliquot (~5 µL) with a capillary tube, dilute it in 0.5 mL of ethyl acetate, and spot it on the TLC plate.
- Observation: The starting material should have a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible by UV light. The expected reaction time is 8-16 hours.
Work-up and Product Isolation: 8. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. 9. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL). 10. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. 11. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
- Causality Note: The water washes remove the DMSO and potassium salts. The brine wash helps to remove residual water from the organic layer and break any emulsions.
- Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
- Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
Purification: 14. Purify the crude product by flash column chromatography on silica gel.
- Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
- Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-(4-(chloro(difluoro)methoxy)phenyl)morpholine.
Expected Results and Troubleshooting
| Parameter | Value |
| Reactant | 1-Bromo-4-[chloro(difluoro)methoxy]benzene |
| Nucleophile | Morpholine |
| Base | K₂CO₃ (1.5 equiv) |
| Solvent | Anhydrous DMSO |
| Temperature | 80 °C |
| Time | 8-16 hours |
| Expected Yield | 75-90% |
| Appearance | White to off-white solid |
| Expected ¹H NMR | Shifts corresponding to morpholine and substituted benzene protons. |
| Expected MS (ESI+) | [M+H]⁺ peak corresponding to C₁₁H₁₂ClF₂NO₂ |
| Problem | Potential Cause | Suggested Solution |
| No or Slow Reaction | 1. Insufficient temperature.2. Inactive reagents (e.g., wet DMSO).3. Insufficient base. | 1. Increase temperature to 100-120 °C.2. Use freshly opened anhydrous solvents.3. Try a stronger base like Cs₂CO₃.[10] |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions. | 1. Increase reaction time or temperature.2. Perform extractions carefully; ensure pH is correct.3. Ensure an inert atmosphere (N₂) if side oxidation is suspected. |
| Multiple Products on TLC | 1. Side reactions (e.g., benzyne formation).2. Impure starting material. | 1. Lower reaction temperature; avoid overly strong bases.2. Purify starting material before reaction. |
References
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]
-
Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. MDPI. Retrieved from [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Bebbington, D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
-
Chemistry by Desam Sudhakar AVC. (2020). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. YouTube. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Singleton, S. F., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
-
Bennett, C. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Walton, J. W., et al. (2014). Catalytic SNAr of unactivated aryl chlorides. RSC Publishing. Retrieved from [Link]
-
Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Retrieved from [Link]
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Retrieved from [Link]
-
Powers, T. M., et al. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... PMC. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate.... Retrieved from [Link]
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1-Bromo-4-[chloro(difluoro)methoxy]benzene as a building block for advanced materials
Application Note: 1-Bromo-4-[chloro(difluoro)methoxy]benzene as a Strategic Scaffold for Advanced Materials
Abstract
1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS: 115465-98-8) represents a critical building block in the synthesis of lipophilic, metabolically stable pharmacophores. Distinguished by the chlorodifluoromethoxy (-OCF₂Cl) group, this scaffold offers a unique physicochemical profile intermediate between trifluoromethoxy (-OCF₃) and trichloromethoxy (-OCCl₃) moieties. This application note details the strategic utilization of this building block, focusing on its stability under cross-coupling conditions, protocols for nucleophilic activation, and its role in modulating lipophilicity in late-stage drug discovery.
Physicochemical Profile & Strategic Value
The -OCF₂Cl group is a "pseudohalogen" ether that imparts significant lipophilicity and electronic modulation without the extreme steric bulk of a tert-butyl group. Unlike the ubiquitous -OCF₃ group, the presence of the chlorine atom in -OCF₂Cl introduces a site of polarizability and a potential "halogen bond" acceptor/donor, which can alter protein-ligand binding kinetics.
Table 1: Comparative Physicochemical Properties of Aryl Ethers
| Substituent | Hammett σₚ (Electronic) | Hansch π (Lipophilicity) | Metabolic Stability | Steric Bulk (MR) |
| -OCH₃ | -0.27 (Donor) | -0.02 | Low (O-dealkylation) | Small |
| -OCF₃ | +0.35 (Withdrawing) | +1.04 | High | Medium |
| -OCF₂Cl | +0.42 (Est.) | +1.25 (Est.) | High | Medium-Large |
| -SCF₃ | +0.50 | +1.44 | Moderate | Large |
Note: The -OCF₂Cl group is strongly electron-withdrawing due to the high electronegativity of F and O, stabilized by the anomeric effect. It serves as a bioisostere for -OCF₃ with enhanced lipophilicity.
Synthetic Utility & Divergent Pathways[1]
The utility of 1-Bromo-4-[chloro(difluoro)methoxy]benzene relies on the differential reactivity between the aryl bromide (highly reactive) and the chlorodifluoromethoxy tail (chemically robust under specific conditions).
Core Directive: Chemoselectivity
-
The Challenge: The C-Cl bond in the -OCF₂Cl group is weaker than the C-F bonds. While stable to mild bases and oxidants, it is susceptible to reduction by strong metals (Li, Mg) at elevated temperatures.
-
The Solution: All metallation steps must be performed at cryogenic temperatures (-78°C) to favor Br-Li exchange over C-Cl insertion or α-elimination.
Figure 1: Divergent synthetic pathways utilizing the Aryl-Br handle while preserving the -OCF₂Cl moiety.[1]
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Use Case: Attaching the scaffold to a heteroaromatic core.
Rationale: The -OCF₂Cl group is stable to weak bases (Carbonates, Phosphates) used in Suzuki couplings. Stronger bases (Alkoxides) should be used with caution to avoid potential degradation of the ether linkage.
Materials:
-
1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block to 80°C. Monitor via LC-MS or GC-MS.
-
Checkpoint: The -OCF₂Cl group should appear as a distinct mass fragment (loss of Cl or F is rare in ESI, but common in EI).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. The product will likely be less polar than the starting boronic acid but similar to the bromide.
Expert Insight: If the coupling partner is sterically hindered, switch to Pd(PPh₃)₄ or XPhos Pd G2 . Avoid hydroxides (NaOH/KOH) at high temperatures (>100°C) to prevent hydrolysis of the -OCF₂Cl group to a formate or phenol.
Protocol B: Cryogenic Lithium-Halogen Exchange (Boronic Acid Synthesis)
Use Case: Converting the building block from an Electrophile to a Nucleophile.
Rationale: To create the boronic acid derivative, one must use n-Butyllithium. The -OCF₂Cl group contains a C-Cl bond that is vulnerable to reduction. However, the Aryl-Br bond is kinetically faster to exchange. Strict temperature control is the self-validating mechanism here.
Materials:
-
1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Solvent: Anhydrous THF
-
Quench: 1M HCl
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and the aryl bromide. Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Lithiation: Add n-BuLi dropwise over 10 minutes.
-
Critical Control: Do not let the internal temperature rise above -70°C.
-
Wait Time: Stir at -78°C for exactly 30 minutes. (Extended times increase risk of side reactions at the OCF₂Cl tail).
-
-
Electrophile Trapping: Add Triisopropyl borate dropwise.
-
Warming: Stir at -78°C for 30 mins, then remove the bath and allow to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with 1M HCl (aqueous) to hydrolyze the boronate ester to the boronic acid.
-
Isolation: Extract with diethyl ether. The boronic acid may be prone to protodeboronation; store at 4°C.
Figure 2: Workflow for Lithium-Halogen exchange emphasizing temperature control to prevent scaffold degradation.
Safety & Handling
-
Hazards: Organofluorine compounds can release HF upon thermal decomposition. The -OCF₂Cl group may release chlorodifluoromethane or phosgene-like species under extreme combustion.
-
Storage: Store under inert gas at 2-8°C. Light sensitive (potential radical cleavage of C-Cl over long periods).
-
Waste: Segregate as Halogenated Organic Waste.
References
-
Physicochemical Properties of Fluorinated Ethers
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Note: Provides foundational data for σ and π constants of haloalkoxy groups.
-
-
Synthetic Methodology (Suzuki Coupling)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Medicinal Chemistry of the OCF₂Cl Group
-
Lithium-Halogen Exchange Protocols
-
Leroux, F., Schlosser, M., et al. (2005). The Lithium-Halogen Exchange Reaction in Process Chemistry. Organic Process Research & Development, 9(4), 385-392. Link
-
Sources
- 1. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 2. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Heck Coupling Protocols for 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Executive Summary
This guide details optimized protocols for the Mizoroki-Heck reaction utilizing 1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS: 55150-70-2). This substrate features a para-substituted chlorodifluoromethoxy (
The electron-withdrawing nature of the
Substrate Analysis & Mechanistic Insights
Chemical Profile[2]
-
Substrate: 1-Bromo-4-[chloro(difluoro)methoxy]benzene
-
Molecular Weight: 257.46 g/mol
-
Key Feature: The
group exerts a strong inductive electron-withdrawing effect (-I). -
Reactivity Implication: Unlike electron-rich aryl halides (e.g., 4-bromoanisole), this substrate undergoes rapid oxidative addition to Pd(0). Consequently, the rate-limiting step often shifts to alkene insertion or catalyst regeneration.
Chemoselectivity Considerations
The primary challenge is preserving the integrity of the chlorodifluoromethoxy group. While the C-F bonds stabilize the geminal C-Cl bond via the anomeric effect, harsh nucleophilic conditions (e.g., strong alkoxides at high temperatures) could theoretically trigger fragmentation.
-
Recommended Bases: Carbonates (
, ) or Acetates ( ) are preferred over strong alkoxides. -
Solvent Choice: Anhydrous polar aprotic solvents (DMF, DMAc) are essential to solubilize the inorganic bases and stabilize the Pd-intermediates.
Experimental Protocols
Method A: Standard Ligated System (High Reliability)
Recommended for initial screening and coupling with sterically demanding alkenes.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 257 mg)
-
Alkene (e.g., Ethyl acrylate, Styrene): 1.2 – 1.5 equiv
-
Catalyst:
(2-5 mol%) -
Ligand:
(Triphenylphosphine) (4-10 mol%, 1:2 Pd:L ratio) -
Base:
(Triethylamine) (2.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve
and in 1 mL of DMF. Stir at room temperature for 15 minutes under Nitrogen until the solution turns yellow/orange (formation of active species). -
Substrate Addition: Add the aryl bromide substrate and the alkene to the vial.
-
Base Addition: Add Triethylamine via syringe.
-
Reaction: Seal the vessel and heat to 90°C for 4–12 hours.
-
Note: Monitor via TLC or HPLC. The electron-poor nature of the ring usually drives conversion to >95% within 6 hours.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF. Dry organic layer over , filter, and concentrate.
Method B: Phosphine-Free "Jeffery" Conditions (Green/Industrial)
Recommended for terminal alkenes (acrylates, styrenes) to simplify purification.
Reagents:
-
Substrate: 1.0 equiv
-
Alkene: 1.2 equiv
-
Catalyst:
(1-2 mol%) -
Additive: TBAA (Tetrabutylammonium acetate) or TBAB (1.0 equiv)
-
Role: Acts as a phase transfer catalyst and stabilizes Pd-nanoparticles ("cocktail" mechanism).
-
-
Base:
(2.5 equiv) -
Solvent: DMAc (Dimethylacetamide) or NMP
Step-by-Step Workflow:
-
Charge Solids: Add Substrate,
, , and TBAA to a reaction tube equipped with a stir bar. -
Inert Atmosphere: Evacuate and backfill with Argon (
). -
Liquid Addition: Add solvent (DMAc) and the liquid alkene via syringe.
-
Reaction: Heat to 100–110°C .
-
Note: Higher temperature is required for phosphine-free systems to sustain the catalytic cycle.
-
-
Filtration: The product often precipitates or the salt byproducts clump. Filter the reaction mixture through a pad of Celite before aqueous workup.
Reaction Data & Troubleshooting
Optimization Matrix
| Variable | Standard Condition | Optimization for Low Yield | Optimization for Side-Reactions |
| Temperature | 90°C | Increase to 110°C | Decrease to 80°C; Extend time |
| Base | Switch to | Switch to NaOAc (milder) | |
| Ligand | Switch to | Increase Ligand:Pd ratio to 4:1 | |
| Solvent | DMF | DMAc or NMP | Acetonitrile (Reflux) |
Common Issues
-
Pd Black Formation: Indicates catalyst decomposition. Increase ligand loading or add TBAB stabilizer.
-
Dehalogenation (Loss of Br without coupling): Often caused by overheating in the presence of hydride sources (e.g., impure alcohols). Ensure solvents are anhydrous and high purity.
-
Regio-isomers: With electron-poor aryl bromides, the linear (
)-isomer is overwhelmingly favored (>95:5) due to electronic repulsion in the transition state.
Visualizations
Catalytic Cycle Mechanism
The following diagram illustrates the Heck cycle, emphasizing the rapid oxidative addition facilitated by the
Figure 1: Catalytic cycle for the Heck coupling of activated aryl bromides. The electron-withdrawing nature of the substrate accelerates the Oxidative Addition step.
Experimental Workflow
Figure 2: Standard operational workflow for bench-scale synthesis.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2000). Highly Active Oxime-Derived Palladacycle Complexes for the Heck Reaction. Organic Letters, 2(13), 1823–1826. Link
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. (Provides grounding on the stability of the
group). Link
Sources
Application Note: Laboratory Scale Synthesis of Derivatives from 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Executive Summary & Chemical Profile[1][2]
Subject Molecule: 1-Bromo-4-[chloro(difluoro)methoxy]benzene CAS: 5905-69-1 Molecular Formula: C₇H₄BrClF₂O
This application note details the synthetic utility of 1-Bromo-4-[chloro(difluoro)methoxy]benzene , a specialized halogenated building block. The chlorodifluoromethoxy (-OCF₂Cl) group is a critical pharmacophore in modern medicinal chemistry. It serves as a lipophilic bioisostere for methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, often improving metabolic stability and membrane permeability (LogP modulation).
Unlike standard aryl bromides, the presence of the -OCF₂Cl moiety requires specific handling to prevent defluorination or radical decomposition. This guide provides validated protocols for Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bond formation, ensuring the integrity of the fluoro-alkoxy ether linkage.
Chemical Stability & Handling
-
Thermal Stability: Stable up to 150°C; however, prolonged heating >120°C in the presence of strong Lewis acids may induce fragmentation.
-
Base Sensitivity: The -OCF₂Cl group is generally stable to weak bases (carbonates, phosphates). Caution: Avoid strong, nucleophilic bases (e.g., LiNH₂, unstabilized LDA) at elevated temperatures, as they may trigger elimination to a difluoro-enol ether or carbene species.
-
Radical Sensitivity: The C-Cl bond within the ether tail is susceptible to radical reduction (e.g., Bu₃SnH, Zn/AcOH). Avoid radical initiators unless dechlorination to -OCF₂H is the intended target.
Reaction Landscape: Divergent Synthesis
The following diagram illustrates the core transformations accessible from this scaffold. The Bromine atom (C1) serves as the primary reactive handle, while the -OCF₂Cl group (C4) acts as a stable spectator.
Figure 1: Divergent synthetic pathways.[1][2][3] The bromine handle allows access to biaryls, amines, and carboxylates while retaining the OCF₂Cl motif.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4'-[chloro(difluoro)methoxy]biphenyl derivatives.
Rationale
The Suzuki coupling is the most robust method for functionalizing this substrate. We utilize Pd(dppf)Cl₂ due to its resistance to dehalogenation of the sensitive side chain compared to Pd(PPh₃)₄. Potassium carbonate is selected as a mild base to avoid hydrolytic stress on the ether linkage.
Reagents & Stoichiometry
| Reagent | Equiv.[2] | Role |
| Substrate (Ar-Br) | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst |
| K₂CO₃ (2M aq) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Setup: Charge a reaction vial with 1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.
-
Solvent Addition: Add degassed 1,4-Dioxane followed by 2M aqueous K₂CO₃.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry over Na₂SO₄.[4]
-
Purification: Flash column chromatography on silica gel. The -OCF₂Cl group is lipophilic; products often elute in low-polarity fractions.
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond formation).[5][6][7]
Rationale
This protocol uses XPhos , a dialkylbiaryl phosphine ligand that promotes oxidative addition into electron-neutral aryl bromides while facilitating reductive elimination. Cesium Carbonate (Cs₂CO₃) is strictly preferred over Sodium tert-butoxide (NaOtBu) to prevent nucleophilic attack on the -OCF₂Cl group.
Reagents & Stoichiometry
| Reagent | Equiv.[2] | Role |
| Substrate (Ar-Br) | 1.0 | Electrophile |
| Primary/Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Catalyst Precursor |
| XPhos | 0.04 | Ligand |
| Cs₂CO₃ | 2.0 | Base |
| Toluene or t-Amyl Alcohol | [0.15 M] | Solvent |
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Ar flow, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 mins at RT to generate the active catalyst species.
-
Addition: Add the aryl bromide substrate, the amine, and solid Cs₂CO₃.
-
Thermal Cycle: Heat to 100°C in a sealed tube.
-
Critical Control: Do not exceed 110°C. Higher temperatures increase the risk of de-chlorination on the ether tail.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Validation: 1H NMR should show the disappearance of the Ar-H signals ortho to the bromine (doublet ~7.5 ppm) and appearance of amine-adjacent protons.
Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)
Objective: Conversion to Nucleophilic Species (Boronic Acids or Carboxylic Acids).
Rationale
Lithium-halogen exchange is faster than proton abstraction (ortho-lithiation) at -78°C . This allows the generation of the aryl-lithium species without disturbing the -OCF₂Cl group.
Workflow Diagram
The following diagram details the critical temperature gates for this protocol.
Figure 2: Cryogenic lithiation workflow. Temperature control is vital to prevent side reactions.
Step-by-Step Methodology
-
Drying: Flame-dry all glassware under vacuum; backfill with Argon.
-
Solvation: Dissolve 1-Bromo-4-[chloro(difluoro)methoxy]benzene in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 10 minutes.
-
Observation: A slight color change (yellowing) indicates Ar-Li formation.
-
-
Trapping:
-
For Boronic Acid: Add Triisopropyl borate (1.5 equiv) rapidly.
-
For Carboxylic Acid: Bubble dry CO₂ gas through the solution.
-
-
Quench: Allow the mixture to warm to 0°C, then quench with saturated NH₄Cl.
Analytical Validation (Self-Validating the Synthesis)
To confirm the retention of the -OCF₂Cl group, 19F NMR is the primary diagnostic tool.
| Analytical Method | Expected Signal | Diagnostic Value |
| 1H NMR (CDCl₃) | Doublets at ~7.5 ppm (Ar-H) | Confirms substitution pattern (Para). |
| 19F NMR | Singlet (or tight multiplet) at -25 to -28 ppm (vs CFCl₃) | CRITICAL: A shift to -50 ppm suggests loss of Cl (formation of -OCF₂H). Disappearance suggests hydrolysis. |
| 13C NMR | Triplet at ~120-130 ppm (J_CF ~260 Hz) | Confirms the CF₂ carbon. |
| GC-MS / LC-MS | M+ cluster showing Cl isotope pattern (3:1) | Confirms presence of Chlorine atom.[8] |
References
-
Suzuki-Miyaura Coupling Basics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Fluoroalkoxy Group Stability: Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 4(6), 483-489. (Extrapolated reactivity for OCF2Cl analogs). Link
-
Lithiation of Haloarenes: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Standard protocols for Li-Halogen exchange). Link
-
Chemical Data & Safety: PubChem Compound Summary for CAS 5905-69-1. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
improving yield for 1-Bromo-4-[chloro(difluoro)methoxy]benzene synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS: 58556-75-5, or analogous structures).
It addresses the two primary synthetic pathways:
-
Direct Alkylation (using Halon 1211/Freon-type reagents).[1]
-
Stepwise Fluorination (via Trichloromethoxy or Chlorothioformate intermediates).
Ticket Subject: Improving Yield & Selectivity for 1-Bromo-4-[chloro(difluoro)methoxy]benzene Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.[1] Status: Open
Executive Summary & Pathway Selection
The synthesis of aryl chlorodifluoromethyl ethers (
Critical Distinction:
-
Reagent Error: If you are using Sodium Chlorodifluoroacetate (
) or Chlorodifluoromethane ( ) , you will predominantly form the difluoromethyl ether ( ) . These reagents generate difluorocarbene ( ), which inserts into the O-H bond.[2] -
Target Requirement: To retain the Chlorine atom, you must use a pathway that avoids the carbene mechanism or uses a specific electrophile containing the
moiety.
Decision Matrix: Which Route Are You Using?
| Route | Reagents | Primary Challenge | Scale Suitability |
| A. Direct Alkylation | Volatility of reagent; O- vs C-alkylation.[1] | Lab / Pilot (Restricted*) | |
| B. Stepwise Fluorination | Over-fluorination to | Industrial / Scale-up |
*Note: Halon 1211 is an Ozone Depleting Substance (ODS). Its use is regulated under the Montreal Protocol but permitted for critical research/feedstock uses in many jurisdictions.
Interactive Troubleshooting (Q&A)
Module A: Direct Alkylation (The Halon 1211 Route)
User Question: "I am reacting 4-bromophenol with
Technical Diagnosis:
The low yield is likely driven by the volatility of
Optimization Protocol:
-
Pressure is Non-Negotiable: You cannot run this in an open flask or with a simple balloon. You must use a sealed pressure tube or an autoclave .
-
Why? To maintain the concentration of the gaseous electrophile in the liquid phase.
-
-
Solvent Switch: Switch from pure DMF to Acetonitrile (MeCN) or a DCM/Water Phase Transfer Catalysis (PTC) system.
-
Insight: DMF can sometimes promote side reactions with halo-carbenes (if any form).[1] MeCN is cleaner for this substitution.
-
-
Stoichiometry: Use a large excess of
(3.0 - 5.0 equivalents).[1] The gas will partition into the headspace; excess is needed to drive the kinetics in the liquid phase.
User Question: "I am seeing significant amounts of byproducts. Is it C-alkylation?"
Technical Diagnosis: Yes. Phenoxides are ambident nucleophiles. While "hard" electrophiles favor O-alkylation, the radical character of Freon reactions can lead to ortho-C-alkylation.[1]
Corrective Action:
-
Base Selection: Use Cesium Carbonate (
) instead of KOH. The "Cesium Effect" improves solubility and often favors O-alkylation due to the loose ion pair. -
Temperature: Lower the temperature. Run the initial addition at 0°C to 10°C , then slowly warm to room temperature. High heat favors C-alkylation and polymerization.[1]
Module B: Stepwise Fluorination (The Trichloromethoxy Route)
User Question: "I synthesized the trichloromethoxy intermediate (
Technical Diagnosis:
You are experiencing Over-Fluorination . The exchange of Cl for F is sequential:
Optimization Protocol:
-
Lewis Acid Strength: If using
, do not add as a catalyst unless necessary. increases the Lewis acidity and drives the reaction to . -
Temperature Control: This is the critical variable.
-
To stop at
, maintain the reaction between 0°C and 20°C . -
Heating above 50°C almost guarantees conversion to
.[1]
-
-
Stoichiometry: Limit the Fluorine source. Use exactly 2.0 to 2.2 equivalents of active Fluorine (F-) per mole of substrate.
High-Yield Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Alkylation (Recommended for Lab Scale)[1]
Target: 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Reagents: 4-Bromophenol,
-
Setup: Equip a high-pressure glass tube or stainless steel autoclave with a magnetic stir bar.[1]
-
Charge: Add 4-Bromophenol (1.0 equiv), Dichloromethane (DCM, 5 mL/mmol), and TBAB (0.1 equiv).
-
Base Addition: Add 30% aqueous NaOH (2.0 equiv). The mixture will be biphasic.
-
Gas Addition: Cool the vessel to -78°C (dry ice/acetone). Condense
(3.0 - 4.0 equiv) into the vessel.-
Note: Weigh the cylinder before and after to ensure correct mass transfer.
-
-
Reaction: Seal the vessel immediately. Allow it to warm to Room Temperature (25°C) with vigorous stirring (1000 rpm).
-
Workup: Vent excess gas into a scrubber. Dilute with water, extract with DCM. Dry organic layer over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is a liquid.
Protocol B: The "Chlorothioformate" Route (Recommended for Scale-Up)[1]
Phase 1: Chlorothioformate Synthesis
-
React 4-Bromophenol with Thiophosgene (
) and NaOH in water/DCM at 0°C. -
Yields O-(4-bromophenyl) chlorothioformate.
Phase 2: Chlorination
-
Dissolve intermediate in
or Chlorobenzene. -
Bubble Chlorine gas (
) or add at 0°C. -
Yields 4-Bromo-1-(trichloromethoxy)benzene.
Phase 3: Selective Fluorination
-
Treat the trichloromethoxy compound with
(0.7 equiv, as it provides 3 F) or anhydrous HF . -
CRITICAL: Monitor by GC/MS every 30 minutes. Stop the reaction when the ratio of
: is maximal (usually ~95:5). -
Quench on ice/bicarbonate.
Visualizing the Pathways
The following diagram illustrates the decision logic and mechanistic pathways for synthesizing the target molecule.
Caption: Comparative synthetic workflows. Route A (Left) utilizes direct alkylation with Halon 1211. Route B (Center) utilizes a stepwise chlorination-fluorination sequence.[1] Route C (Right) highlights the common error leading to the incorrect difluoromethyl ether.
Quantitative Data: Yield Comparison
| Parameter | Method A (PTC/Halon) | Method B (Stepwise/SbF3) | Method C (ClCF2CO2Na) |
| Typical Yield | 65 - 75% | 80 - 85% (over 3 steps) | 0% (Yields -OCF2H) |
| Reaction Time | 12 - 18 Hours | 24 - 48 Hours | 4 - 6 Hours |
| Atom Economy | High | Low (High Waste) | Moderate |
| Key Risk | Gas Leak / Pressure | HF Handling / Toxicity | Wrong Product |
References
-
Preparation of Aryl Chlorodifluoromethyl Ethers via Halon 1211
-
United Nations Environment Programme (UNEP). (2018). Technology and Economic Assessment Panel: Report on Halon 1211 Transformation. Retrieved from [Link]
- Note: Confirms the alkylation of potassium phenoxides with bromochlorodifluoromethane ( ).
-
-
Stepwise Synthesis via Chlorothioformates
-
Rozen, S., & Hagooly, Y. (2008). Preparation of alkyl and aryl chlorodifluoromethyl ethers using
. European Journal of Organic Chemistry. Retrieved from [Link] - Note: Describes the conversion of chlorothioform
-
-
Patent Literature on Selective Fluorination
-
Lang, R. W. (1985). Process for the preparation of meta-substituted anilines (and intermediates). EP0140783A2.[3] Retrieved from
- Note: Details the fluorination of trichloromethoxybenzene to chlorodifluoromethoxybenzene using HF.
-
-
General Difluoromethylation (For Contrast)
Sources
solvent effects on 1-Bromo-4-[chloro(difluoro)methoxy]benzene reactivity
Welcome to the technical support guide for 1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS No. 5905-69-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique electronic properties imparted by the chloro(difluoro)methoxy group present both opportunities and challenges, particularly concerning reaction kinetics and selectivity. This guide focuses on the critical role of solvent selection in navigating these challenges to achieve optimal outcomes in your experiments. We will explore common pitfalls and provide field-tested solutions in a direct question-and-answer and troubleshooting format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent, and why is it so critical for this specific molecule?
A solvent is the medium for a reaction, and its primary role is to dissolve the reactants, allowing them to interact.[1] However, its function extends far beyond simple dissolution. Solvents can actively participate in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] For 1-Bromo-4-[chloro(difluoro)methoxy]benzene, the choice of solvent is paramount due to the electronic nature of the substituents. The chloro(difluoro)methoxy group is strongly electron-withdrawing, which polarizes the aromatic ring and influences the reactivity of the carbon-bromine bond. The correct solvent will leverage these electronic effects to promote the desired reaction pathway while suppressing side reactions.
Q2: How should I choose a solvent for Nucleophilic Aromatic Substitution (SNAr) reactions?
The electron-withdrawing nature of the chloro(difluoro)methoxy group activates the aromatic ring for nucleophilic attack, particularly at the carbon bearing the bromine atom.[4][5] For SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. Therefore, the ideal solvent is one that enhances the reactivity of the nucleophile.
Recommendation: Use polar aprotic solvents .
-
Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).
-
Causality: Polar aprotic solvents are highly effective at solvating cations but poorly solvate anions (the nucleophile).[6] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of SNAr reactions.[3][7] In contrast, polar protic solvents (like ethanol or water) form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and significantly reduces its reactivity.[6][8][9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
challenges in scaling up 1-Bromo-4-[chloro(difluoro)methoxy]benzene synthesis
Introduction: The Scale-Up Landscape
Scaling the synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene presents a unique intersection of challenges involving phase-transfer catalysis, gas-liquid mass transfer, and radical selectivity. This molecule is a critical intermediate for agrochemicals (pyrethroids) and pharmaceutical motifs where lipophilicity modulation is required.
While laboratory methods often utilize ozone-depleting substances (like Halon 1211,
-
Difluoromethylation: Reaction of 4-bromophenol with chlorodifluoromethane (
, R-22) to form the difluoromethyl ether intermediate. -
Radical Chlorination: Selective chlorination of the
group to .
This guide addresses the technical hurdles of this scalable route.
Module 1: Process Logic & Mechanism
The Two-Step Industrial Pathway
Understanding the mechanism is the first step in troubleshooting. The synthesis relies on a carbene insertion followed by a radical substitution.
Figure 1: The industrial two-step workflow for synthesizing the target aryl chlorodifluoromethyl ether.
Module 2: Troubleshooting Step 1 (Difluoromethylation)
Context: The reaction of 4-bromophenol with
Common Failure Modes & Solutions
Q1: Why is the reaction stalling at 60-70% conversion despite excess gas addition?
Root Cause: "Salting out" of the catalyst or hydrolysis of the carbene.
-
Mechanism: As the reaction proceeds,
concentration increases in the aqueous phase, potentially precipitating the PTC (e.g., TBAB) or reducing its partitioning into the organic phase. Additionally, reacts faster with water (hydrolysis) than with the phenoxide if agitation is poor. -
Corrective Action:
-
Agitation: Ensure tip speed is
to maximize interfacial area. -
Solvent System: Switch to a semi-polar solvent like Acetonitrile or Isopropanol mixed with water, or use a robust PTC like Tetrabutylammonium bromide (TBAB) in a Toluene/50% NaOH system.
-
Protocol Adjustment: Add water mid-reaction to redissolve precipitated salts.
-
Q2: We are observing significant C-alkylation byproducts (ring fluoromethylation). Why?
Root Cause: Solvent polarity and Phenoxide character.
-
Mechanism: Ambient phenoxide ions are ambident nucleophiles. In highly polar, aprotic solvents (like DMF), the oxygen is "naked," promoting O-alkylation. However, if the reaction is too hot or the phenol is electron-rich, carbene attack on the ring carbon can occur.
-
Corrective Action:
-
Maintain temperature between 50–60°C . Exceeding 70°C promotes side reactions.
-
Use Dioxane/Water mixtures which favor O-alkylation due to specific solvation effects.
-
Data: Solvent & Catalyst Efficiency Matrix
| Solvent System | Catalyst | Temp (°C) | Yield (Step 1) | Notes |
| DMF / K2CO3 | None | 80 | 45% | High C-alkylation; difficult workup. |
| Toluene / 50% NaOH | TBAB (5 mol%) | 60 | 78% | Standard industrial condition; requires high agitation. |
| Acetonitrile / NaOH | TEBA (3 mol%) | 50 | 92% | Recommended. Homogeneous-like kinetics; easy solvent recovery. |
Module 3: Troubleshooting Step 2 (Radical Chlorination)
Context: Converting the
Q3: The reaction yields a mixture of starting material, product, and dichlorinated impurities (
). How do we control selectivity?
Root Cause: Radical chain propagation kinetics.
-
Mechanism: The bond dissociation energy (BDE) of the
bond in is high. Once replaced by Cl, the steric bulk increases, but the electron-withdrawing nature of Cl might deactivate the position. However, over-chlorination is purely statistical if is in excess. -
Corrective Action:
-
Stop at Partial Conversion: Target 80-85% conversion . Do not push for 100%. It is easier to separate the starting material (
) from the product by distillation than to separate the over-chlorinated byproduct. -
Light Source: Use monochromatic LED sources (365 nm) rather than broad-spectrum Hg lamps to reduce thermal background reactions.
-
Q4: The reactor is showing signs of severe pitting corrosion.
Root Cause: HCl generation.
-
Mechanism: The byproduct of chlorination is
. In the presence of trace moisture, this forms hydrochloric acid, which attacks stainless steel (SS304/316) rapidly at elevated temperatures. -
Corrective Action:
-
Material of Construction: Use Glass-Lined Reactors (GLR) or Hastelloy C-276 .
-
Scrubbing: Implement a continuous
sparge to sweep to a caustic scrubber immediately.
-
Module 4: Safety & Engineering Controls
Critical Hazard: Difluorocarbene & Gas Handling
Handling
Figure 2: Engineering controls for the gas-liquid reaction phase.
FAQ: Regulatory & Handling
Q: Can we still use Halon 1211 (
Q: Is the product sensitive to moisture?
A: The
References
-
Synthesis of Aryl Difluoromethyl Ethers
- Zafrani, Y., et al. (2018). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Organic Chemistry.
-
Source:
-
Radical Chlorination Methodologies
- Laming, G. J., et al. (2020). "Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
-
Source:
- Phase Transfer Catalysis in Fluorination: Starks, C. M., & Liotta, C. L. "Phase Transfer Catalysis: Principles and Techniques." Academic Press. Context: Foundational text on biphasic ether synthesis (General Reference).
-
Process Safety for Halogenation
Disclaimer: This guide is for informational purposes for qualified research personnel. Always consult SDS and perform a Process Hazard Analysis (PHA) before scaling up.
Sources
troubleshooting failed reactions with 1-Bromo-4-[chloro(difluoro)methoxy]benzene
CRITICAL TECHNICAL NOTE: Identity Verification
Alert: There is a high probability of a metadata mismatch in your request.
-
The Name: 1-Bromo-4-[chloro(difluoro)methoxy]benzene refers to a structure containing a
group. -
The CAS (5905-69-1): This CAS number corresponds to 1-Bromo-4-(difluoromethoxy)benzene (
), which lacks the chlorine atom in the ether tail.[1]
This guide addresses the chemically more challenging "Chloro" variant (
Executive Summary: The "Trojan Horse" Ligand
The
-
Carbene Collapse: Lithium-halogen exchange at the ether Cl leads to
-elimination and polymerization (black tar). -
Side-Chain Insertion: Palladium catalysts may insert into the aliphatic C-Cl bond, leading to dechlorinated byproducts.
-
Base Degradation: Strong alkoxide bases can cause fragmentation of the ether.
Module 1: Troubleshooting Lithium-Halogen Exchange
Symptom: Reaction mixture turns black/tarry immediately upon adding
Root Cause Analysis
The bond dissociation energy of the aliphatic C-Cl bond in
DOT Visualization: Lithiation Pathways
Figure 1: Kinetic vs. Thermodynamic pathways in the lithiation of chlorodifluoromethoxyarenes.
Corrective Protocol: The "Turbo" Switch
Do not use
-
Dryness: Flame-dry flask, Ar atmosphere.
-
Solvent: THF (anhydrous).
-
Reagent: Add
(1.1 equiv) dropwise at -20°C (Note: Turbo Grignard works at higher temps than BuLi, but for this sensitive substrate, -20°C to 0°C is safer than RT). -
Monitoring: The Mg insertion into Ar-Br is highly selective over the aliphatic C-Cl.
-
Quench: Cool to -40°C before adding the electrophile to prevent exotherm spikes.
Module 2: Troubleshooting Palladium Cross-Coupling (Suzuki/Buchwald)
Symptom: Product forms but contains significant "dechlorinated" impurity (
Mechanism of Failure
-
Dechlorination: Palladium(0) is electron-rich. If you use a very electron-rich ligand (like
) and high heat, the Pd can insert into the bond of the group. -
Base Hydrolysis: The
group is sensitive to strong nucleophilic bases (e.g., , ) which can attack the carbon, displacing Cl or F.
Optimization Matrix
| Variable | Avoid (High Risk) | Recommended (Safe) | Why? |
| Base | Strong alkoxides attack the ether; mild inorganic bases preserve the | ||
| Solvent | Ethanol, Methanol, Water (unbuffered) | Toluene, Dioxane, THF (anhydrous) | Protic solvents accelerate hydrodehalogenation. |
| Ligand | XPhos , SPhos , RuPhos | Buchwald ligands create a bulky environment that favors Ar-Br insertion over the sterically hindered ether tail. | |
| Temp | High heat promotes radical side reactions at the C-Cl bond. |
DOT Visualization: Suzuki Decision Tree
Figure 2: Troubleshooting logic based on specific impurity profiles.
FAQ: Specific User Scenarios
Q1: Can I use this molecule in a radical reaction (e.g., Minisci)?
A: Proceed with extreme caution. The Cl atom in
Q2: Why does the reaction smell like swimming pool water (chlorine)?
A: This indicates decomposition of the
Q3: I see a CAS mismatch in my vendor bottle. It says 5905-69-1 but the label says "Chloro".
A: Trust the chemical structure drawn on the label and the NMR, not the CAS. 5905-69-1 is formally the H-variant. If the proton NMR shows a triplet at
References
-
General Reactivity of Chlorodifluoromethyl Ethers
-
Lithium-Halogen Exchange Dynamics
-
Bailey, W. F., & Patricia, J. J. "The mechanism of the lithium-halogen exchange reaction: a review of the literature." J. Organomet.[4] Chem.1988 , 352, 1-46.
- Note: Foundational text on the kinetics of Li/Hal exchange vs.
-
-
Suzuki Coupling Optimization
-
Properties of Fluorinated Ethers
-
Leroux, F., et al. "Trifluoromethyl ethers – synthesis and properties." Chem. Soc. Rev.[4]2005 , 34, 1028.
- Note: Contextualizes the stability difference between OCF3 and OCF2Cl.
-
Sources
- 1. 1-ブロモ-4-(ジフルオロメトキシ)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
reaction monitoring techniques for 1-Bromo-4-[chloro(difluoro)methoxy]benzene (TLC, GC)
Technical Support Center: Reaction Monitoring for 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Product ID: BCDMB-770 CAS: 770-11-6 Chemical Name: 1-Bromo-4-[chloro(difluoro)methoxy]benzene Formula: C₇H₄BrClF₂O Molecular Weight: 257.46 g/mol [1]
Technical Overview & Critical Parameters
This guide provides validated protocols for monitoring the synthesis and purity of 1-Bromo-4-[chloro(difluoro)methoxy]benzene.[1] The presence of the chlorodifluoromethoxy group (-OCF₂Cl) introduces specific volatility and detection characteristics that distinguish it from standard aryl ethers.[1]
Physicochemical Profile for Analysts
| Parameter | Value / Characteristic | Analytical Implication |
| Boiling Point | ~185–195 °C (Est.)[1][2] | Suitable for standard GC methods; elutes after simple aryl halides.[1] |
| Polarity | Low (Lipophilic) | High R_f in TLC; requires non-polar GC columns (e.g., DB-5).[1] |
| UV Activity | Strong (λ_max ~254 nm) | Easily detectable by UV; aromatic ring is the chromophore.[1] |
| Stability | Acid-sensitive ether linkage | Avoid highly acidic mobile phases or prolonged exposure to silica.[1] |
| Key Impurity | 4-Bromophenol (Starting Material) | Highly polar; distinct separation from product.[1] |
Thin Layer Chromatography (TLC) Protocol
Objective: Rapid qualitative monitoring of reaction conversion (consumption of 4-Bromophenol).
Methodology
-
Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (9:1 v/v).[1]
-
Sample Preparation: Dissolve ~5 mg of reaction mixture in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Visualization:
Expected R_f Values (Hexane:EtOAc 9:1)
| Compound | R_f Value | Appearance (UV 254) | Appearance (Stain) |
| Product (BCDMB) | 0.60 – 0.75 | Dark Spot | Faint / No Reaction |
| 4-Bromophenol (SM) | 0.15 – 0.25 | Dark Spot | Distinct Color (Pink/Purple with Anisaldehyde) |
| Bis-ether byproduct | 0.40 – 0.50 | Dark Spot | Faint |
TLC Troubleshooting Guide
-
Issue: The starting material (phenol) is streaking.[1]
-
Issue: Product spot is invisible under UV.
-
Solution: Ensure the plate has F₂₅₄ indicator.[1] The concentration might be too low; spot 3x on the same point, drying in between.
-
Gas Chromatography (GC) Protocol
Objective: Quantitative assessment of conversion and purity profile.
Instrument Parameters
-
Column: Agilent J&W DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).[1]
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1 ratio), 250 °C.
-
Detector: Flame Ionization Detector (FID) @ 300 °C.
-
Alternative: Electron Capture Detector (ECD) is highly sensitive to this halogenated compound but requires careful calibration to avoid saturation.[1]
-
Temperature Program
-
Initial: 50 °C (Hold 2 min) — Solvent Elution
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 280 °C (Hold 5 min) — Elution of heavy byproducts
Elution Order (Typical)
-
Solvent (DCM/EtOAc)[1]
-
Fluorinated impurities (Low boiling)[1]
-
1-Bromo-4-[chloro(difluoro)methoxy]benzene (Product) (~8–10 min)
-
4-Bromophenol (SM) (May tail or elute broadly if not derivatized; often elutes after the ether due to H-bonding with the phase, or before if boiling point dominates.[1] On non-polar DB-5, phenols often elute later and with poor peak shape).[1]
Diagnostic Workflows & Logic Maps
Workflow 1: Reaction Monitoring Decision Tree
This diagram outlines the logical steps for determining reaction completion and troubleshooting stalls.
Caption: Logical flow for monitoring the conversion of 4-Bromophenol to the target chlorodifluoromethyl ether.
Workflow 2: Impurity Identification Logic
Use this logic to identify common byproducts based on their behavior relative to the product.[1]
Caption: Diagnostic tree for classifying impurities based on relative polarity observed in TLC.
Frequently Asked Questions (FAQ)
Q1: My GC chromatogram shows a broad, tailing peak where the starting material should be. Why? A: 4-Bromophenol contains a hydroxyl group (-OH) which interacts strongly with the silanol groups in standard non-polar columns (like DB-5), causing tailing.[1]
-
Fix: Derivatize a small aliquot of the reaction mixture with BSTFA or acetic anhydride before GC injection. This converts the phenol to a silyl ether or ester, resulting in a sharp peak and accurate integration.[1]
Q2: The product spot on TLC disappears after a few hours. Is it unstable? A: The chlorodifluoromethyl ether group (-OCF₂Cl) can be sensitive to hydrolysis, especially in acidic environments.[1] Silica gel is slightly acidic.[1]
-
Fix: Run 2D-TLC to check stability (spot, run, rotate 90°, run again). If the spot degrades during the run, neutralize the silica plate by pre-washing with 1% Triethylamine in hexane and drying before use.[1]
Q3: Can I use HPLC for this compound? A: Yes. A C18 Reverse Phase column with an Acetonitrile/Water gradient is suitable.[1] However, ensure the water component is buffered (pH ~7) to prevent potential hydrolysis of the -OCF₂Cl moiety over long runs.[1] Detection at 254 nm is effective.[1]
Q4: Is the compound volatile? A: Yes, moderately.[1] Do not use high vacuum (< 5 mbar) for extended periods at elevated temperatures (> 40°C) during rotary evaporation, or you may lose the product.[1]
References
-
Beilstein Journal of Organic Chemistry . (2013). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Retrieved February 8, 2026, from [Link](Cited for synthesis and stability mechanisms of similar chlorodifluoro ethers).[1]
-
Organic Chemistry Portal . (n.d.).[1] Aryl Ether Synthesis. Retrieved February 8, 2026, from [Link](Cited for general etherification protocols).[1]
Sources
removal of impurities from 1-Bromo-4-[chloro(difluoro)methoxy]benzene
This guide serves as a specialized technical resource for the purification of 1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS: 103975-45-1).
This compound is a critical halogenated building block, often synthesized via the reaction of 4-bromophenol with chlorodifluoromethylating agents (e.g., dibromodifluoromethane or sodium chlorodifluoroacetate). The resulting crude mixture invariably contains a specific profile of impurities that can poison downstream cross-coupling catalysts (like Pd or Ni) if not rigorously removed.
Part 1: Technical Support Dashboard
Quick Diagnostic: Impurity Profiling Before initiating purification, identify your contamination profile based on the synthesis route used.
| Impurity Type | Chemical Identity | Origin/Causality | Detection Method | Removal Strategy |
| Type A (Acidic) | 4-Bromophenol (Starting Material) | Incomplete conversion; stoichiometric excess. | TLC (polar, UV active), GC-MS (distinct mass). | Chemical Wash (Alkaline Extraction). |
| Type B (High MW) | Bis(4-bromophenoxy)difluoromethane | Dimerization. The difluorocarbene intermediate reacts with two phenol molecules instead of capturing a Cl. | HPLC/GC (Long retention time, high MW). | Distillation or Flash Chromatography . |
| Type C (Structural) | 1-Bromo-4-(difluoromethoxy)benzene | Proton abstraction by the carbene intermediate (common if water/proton sources are present). | GC (Very close retention to product); NMR ( | Fractional Distillation (High plate count required). |
| Type D (Inorganic) | Inorganic Salts (NaBr, NaCl) | Byproducts of the alkylation/carbene generation. | Visual (Precipitate). | Aqueous Wash / Filtration . |
Part 2: Deep Dive Troubleshooting & Protocols
Issue 1: Persistent Phenolic Contamination (Type A)
Symptom: The product shows a broad O-H stretch in IR or streaks on TLC plates.
The Mechanism:
4-Bromophenol is a weak acid (
Protocol: Optimized Alkaline Extraction
-
Dissolution: Dissolve the crude oil in a non-polar solvent.[1] Dichloromethane (DCM) is preferred over ether due to better solubility of the halogenated product and density advantages for separation.
-
The Wash:
-
Wash the organic phase 3x with 1M NaOH (cold,
). -
Technical Insight: Use cold NaOH to prevent hydrolysis of the
group. While aryl fluoroalkyl ethers are generally stable, the chlorodifluoro group is more labile than a trifluoromethyl group.
-
-
Validation: Acidify a small aliquot of the aqueous wash with HCl. If a white precipitate (phenol) forms, the extraction is working.
-
Polishing: Wash once with brine to break emulsions and dry over anhydrous
.
Issue 2: The "Dimer" Trap (Type B)
Symptom: High-boiling residue or gumming during distillation.
The Mechanism:
During synthesis, the reactive intermediate (often
Protocol: Vacuum Distillation Because the dimer has nearly double the molecular weight of the target, their boiling points differ significantly.
-
Setup: Short-path distillation head.
-
Conditions: High vacuum (
) is essential to keep the pot temperature below , preventing thermal decomposition of the product. -
Fractionation: The target product will distill first. The dimer remains in the pot as a viscous oil/solid.
Issue 3: The "Silent" Impurity (Type C)
Symptom: Product purity stuck at ~95% despite distillation. NMR shows a triplet in the proton region.
The Mechanism:
This is the most difficult impurity: 1-Bromo-4-(difluoromethoxy)benzene (
-
Boiling Point Delta: Very small (
difference). -
Chemical Inertness: Both are neutral ethers.
Protocol: High-Efficiency Separation Standard flash chromatography is often insufficient due to similar polarity.
-
Method A: High-Plate Distillation: Use a spinning band distillation column (if available) or a Vigreux column with high reflux ratio (10:1).
-
Method B: Reverse Phase HPLC: If the scale is small (mg to grams), use C18-silica. The Chlorine atom increases lipophilicity slightly compared to the Hydrogen analog, allowing separation on a gradient of Acetonitrile/Water.
Part 3: Visual Workflow (Process Logic)
The following diagram illustrates the logical flow for purifying a crude reaction mixture containing the specific impurities discussed above.
Caption: Logical purification workflow for removing acidic (phenol), high-molecular-weight (dimer), and structural (H-analog) impurities from the crude reaction mixture.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is the temperature control critical during the NaOH wash?
A: While aryl alkyl ethers are stable, the
Q2: I see a spot on TLC just below my product that won't go away with NaOH. What is it?
A: This is likely the bis-ether dimer (
Q3: Can I use silica gel chromatography for the whole purification?
A: Yes, but it is often inefficient for removing the H-analog (1-Bromo-4-(difluoromethoxy)benzene). The
Q4: How do I confirm the H-analog is gone?
A: Proton NMR (
-
Target (
): No protons on the methoxy group. You will only see aromatic protons. -
Impurity (
): Look for a characteristic triplet (due to H-F coupling) around 6.3–6.6 ppm ( ). If this signal is absent, your product is free of the H-analog.
References
-
Synthesis of Aryl Chlorodifluoromethyl Ethers: Detailed methodologies for introducing the
group using chlorodifluoromethane or dibromodifluoromethane. Source: Journal of Fluorine Chemistry -
Purification of Phenolic Reaction Mixtures: Standard protocols for separating phenols from neutral organic layers using pH-controlled extraction. Source: Vogel's Textbook of Practical Organic Chemistry
-
Properties of Halogenated Ethers: Data regarding the stability and physical properties of 1-Bromo-4-(trifluoromethoxy)benzene and its analogs, used for extrapolating purification parameters. Source: Sigma-Aldrich Product Data
Sources
Technical Support Center: Temperature Control in 1-Bromo-4-[chloro(difluoro)methoxy]benzene Reactions
Core Directive & Technical Overview
1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS: 1242139-38-3) is a specialized building block used to introduce the chlorodifluoromethoxy (
The Critical Challenge:
The
-
Reductive Dechlorination during cryogenic lithiation if temperatures drift above -60°C.
-
Radical Fragmentation during high-temperature cross-coupling if ramp rates are uncontrolled.
This guide defines the "Cold Chain" (Lithiation) and "Hot Chain" (Cross-Coupling) protocols required to maintain structural integrity.
Module A: Cryogenic Protocols (The "Cold Chain")
Application: Lithium-Halogen Exchange (Preparation of Aryl Lithium Species)
The Scientific Rationale
The bromine atom at the C1 position undergoes rapid exchange with n-butyllithium (n-BuLi). However, the
Standard Operating Procedure (SOP)
Target Internal Temperature: -78°C to -75°C Maximum Permissible Exotherm: -65°C
| Step | Action | Technical Justification |
| 1 | Solvent Prep | Dissolve substrate in anhydrous THF. Cool to -78°C (Dry ice/Acetone). |
| 2 | Probe Placement | Insert a PTFE-coated thermocouple directly into the reaction mixture . |
| 3 | Reagent Addition | Add n-BuLi down the side of the flask over 20–30 minutes. |
| 4 | Equilibration | Stir at -78°C for exactly 30–45 minutes. |
| 5 | Electrophile | Add electrophile (e.g., aldehyde, borate) slowly. |
Visualization: Cryogenic Workflow Logic
Caption: Logic flow for Lithium-Halogen exchange. Exceeding -65°C triggers irreversible side-chain degradation.
Module B: Elevated Temperature Protocols (The "Hot Chain")
Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Scientific Rationale
While the
Recommended Conditions
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Avoid highly active precatalysts that require >100°C activation).
-
Base: K₂CO₃ or Na₂CO₃ (Avoid strong alkoxides like NaOtBu which can eliminate the side chain).
-
Solvent: Toluene/Water (3:1) or 1,4-Dioxane/Water.
Temperature Ramp Protocol
| Phase | Temp Range | Duration | Purpose |
| Degassing | 20°C (RT) | 15 min | Removal of O₂ is critical to prevent oxidative cleavage of the ether. |
| Initiation | 40°C | 10 min | Pre-activation of the catalytic cycle without thermal stress. |
| Reaction | 70°C - 85°C | 2-6 hours | Optimal coupling window. Do not exceed 95°C. |
| Cooling | Ramp to RT | 20 min | Controlled cooling prevents precipitation of impurities. |
Visualization: Coupling Decision Tree
Caption: Solvent and temperature selection guide. High-boiling polar aprotic solvents (DMF) increase decomposition risks.
Troubleshooting & FAQs
Q1: I observe a byproduct with M-34 mass (Loss of Cl + H) after lithiation. Why?
Diagnosis: This is the dechlorinated species (
-
Verify your internal probe calibration.
-
Dilute the n-BuLi (e.g., 1.6M) with dry hexane before addition to increase volume and heat dissipation.
-
Use a jacketed reactor or cryostat rather than a simple dry ice bath for better stability.
Q2: Can I use microwave irradiation for Suzuki coupling with this building block?
Analysis: Microwave heating is efficient but risky for
-
Yes, but with limits: Set the maximum power to "Low/Medium" and use a fiber-optic temperature sensor.
-
Temperature Cap: Do not exceed 100°C.
-
Time: Limit irradiation to < 30 minutes. Prolonged exposure often leads to hydrolysis of the difluoro-chloro-ether.
Q3: Why is the yield low when using strong bases like KOtBu?
Mechanism: Strong alkoxides can attack the
References
-
Synthesis and Stability of Difluoromethoxylated Compounds Source: National Institutes of Health (PMC) Context: Discusses the physicochemical properties and stability of
and related fluorinated ethers, providing the baseline for thermal handling. -
Mechanism of Lithium-Halogen Exchange Source: Princeton University / MacMillan Group Context:[1] Detailed mechanistic breakdown of Li-Halogen exchange, emphasizing the requirement for cryogenic conditions to prevent aggregation and side reactions in sensitive substrates.
-
Palladium-Catalyzed Cross-Coupling of Fluorinated Aryl Bromides Source: BenchChem Application Notes Context: Protocols for Suzuki-Miyaura coupling of bromo-fluorobenzenes, highlighting the reactivity differences between C-Br and C-F bonds.[2]
-
Process Chemistry for Alkoxy-Substituted Aryl Bromides Source: Google Patents (US20160280619A1) Context: Industrial scale-up procedures for similar halogenated alkoxy benzenes, demonstrating temperature ranges (0°C to 65°C) for safe handling during functionalization.
Sources
Technical Support Center: 1-Bromo-4-[chloro(difluoro)methoxy]benzene Cross-Coupling
Status: Operational Subject: Catalyst Deactivation & Chemoselectivity Protocols Ticket ID: CHEM-SUP-8821 Audience: Medicinal Chemistry & Process Development Teams[1]
Critical Alert: The Substrate Profile
You are working with 1-Bromo-4-[chloro(difluoro)methoxy]benzene .[1] While the aryl bromide is your intended handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the chlorodifluoromethoxy group (
Unlike a standard trifluoromethoxy group (
-
Competitive Oxidative Addition: The
bond is activated by electron-rich metal catalysts, leading to off-cycle species.[1] -
Carbenoid Collapse: Under basic conditions, the group can undergo
-elimination, releasing chloride and generating difluorocarbene ( ), which irreversibly binds to or aggregates palladium.
Diagnostic Workflow: Is it Poisoning?
Before altering your catalyst, use this logic flow to diagnose the root cause of the failure.
Figure 1: Diagnostic decision tree for reaction failure modes involving chlorodifluoromethoxy arenes.
Issue Resolution & Troubleshooting (Q&A)
Issue 1: "The reaction starts but stalls at ~20% conversion. Adding more catalyst doesn't help."
Diagnosis: Off-Target Oxidative Addition (The "Trojan Horse" Effect)
Your catalyst is likely inserting into the
Technical Fix:
-
Ligand Switch: Move to bulky, electron-rich phosphines .[1]
-
Recommendation: Use
or XPhos .[1] -
Mechanism:[2][3][4][5][6][7][8][9][10] Bulky ligands sterically hinder the attack on the
bond (which requires a more congested transition state) while permitting insertion into the planar bond. -
Evidence: Kinetic studies confirm that bis-ligated
favors insertion, while mono-ligated bulky species favor insertion [1].
-
Issue 2: "I see a black precipitate immediately upon adding the base."
Diagnosis: Carbenoid Poisoning & Aggregation
The base is triggering the fragmentation of the
Technical Fix:
-
Base Screening Protocol:
-
Avoid: Hydroxides (
, ) and alkoxides ( ). These are too nucleophilic.[1] -
Deploy: Anhydrous
or . -
Solvent: Switch to non-protic, non-polar solvents if possible (e.g., Toluene/Dioxane instead of DMF/Water) to suppress the ionization of the C-Cl bond.
-
Issue 3: "My product contains a phenol (-OH) or difluoromethyl ether (-OCF2H) impurity."
Diagnosis: Hydrolysis or Radical Hydrogen Abstraction
This confirms the
Technical Fix:
-
Temperature Control: Do not exceed 80°C. The lability of the
bond in fluoroalkyl ethers increases exponentially with temperature. -
Additives: Add 10-20 mol% water (paradoxically) if using mild bases, or strictly exclude it if using anhydrous conditions.[1] Sometimes, trace water helps solubilize inorganic bases without creating a "caustic soup" that destroys the ether.
Validated Experimental Protocol: Stability Test
Before committing expensive coupling partners, you must validate the stability of the
Objective: Determine if the base/solvent system destroys the substrate independent of the catalyst.
| Step | Action | Rationale |
| 1 | Dissolve 50 mg of substrate in 1 mL of solvent (e.g., Dioxane). | Establish baseline concentration.[1] |
| 2 | Add the Base (e.g., 2 eq | Dodecane is inert and allows quantitative GC/NMR monitoring.[1] |
| 3 | Do NOT add Palladium. | Isolate the variable: chemical stability vs. catalytic poisoning. |
| 4 | Heat to reaction temperature (e.g., 80°C) for 2 hours. | Simulate reaction stress.[1] |
| 5 | Analyze via | Pass: Single signal (or doublet) matching SM.Fail: New peaks at -80 ppm ( |
Mechanistic Visualization: The Poisoning Pathway
This diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Deactivation pathways specific to chlorodifluoromethoxy arenes.
Figure 2: The "Trojan Horse" mechanism.[1] The -OCF2Cl group offers a secondary oxidative addition site (Red Path) that competes with the desired C-Br activation (Green Path).[1]
References
-
Jutand, A., et al. (2025).[1] "Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3-Br reactivity." ResearchGate.[1] Available at: [Link]
-
Leitch, D. C., et al. (2022).[2] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[1][2] Chemical Science. Available at: [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of spectroscopic techniques for the characterization of 1-Bromo-4-[chloro(difluoro)methoxy]benzene, a compound of interest for its potential applications in medicinal chemistry. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for structural analysis, a multi-faceted approach employing complementary techniques ensures unambiguous identification and purity assessment.
The Central Role of ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy offers a detailed window into the molecular structure by probing the chemical environment of hydrogen atoms. For 1-Bromo-4-[chloro(difluoro)methoxy]benzene, the ¹H NMR spectrum is anticipated to be relatively simple, providing crucial information about the substitution pattern on the aromatic ring.
Predicted ¹H NMR Spectrum
Due to the para-substitution pattern, the aromatic region of the ¹H NMR spectrum is expected to exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Protons Ortho to the Bromine (H_A): These protons are deshielded by the electronegative bromine atom and are expected to resonate at a lower field (higher ppm value).
-
Protons Ortho to the Chloro(difluoro)methoxy Group (H_B): The -OCHF₂Cl group is also electron-withdrawing, influencing the chemical shift of the adjacent protons. The fluorine atoms will further complicate the spectrum through long-range coupling.
The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. Benzene resonates at approximately 7.3 ppm[1]. Electron-withdrawing groups, such as bromine and the chloro(difluoro)methoxy group, will deshield the aromatic protons, causing them to resonate at a higher chemical shift than benzene.
The coupling between adjacent aromatic protons (ortho-coupling) typically results in coupling constants (³J_HH) in the range of 7-10 Hz[1]. The protons on the para-substituted ring will split each other into doublets.
Complementary Spectroscopic Techniques: A Comparative Analysis
While ¹H NMR is indispensable, a comprehensive analysis relies on data from other spectroscopic methods. The following section compares the utility of ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy in the characterization of 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
-
Strengths: It reveals the number of unique carbon environments. For the target molecule, six distinct aromatic carbon signals and one signal for the methoxy carbon are expected. The chemical shifts of the carbon atoms are sensitive to the attached substituents. The carbon attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect"[2].
-
Weaknesses: ¹³C NMR is inherently less sensitive than ¹H NMR. The interpretation of aromatic ¹³C shifts can be less intuitive than for ¹H NMR and may require 2D NMR techniques for unambiguous assignment[2].
¹⁹F NMR Spectroscopy
Given the presence of two fluorine atoms, ¹⁹F NMR is a highly valuable technique.
-
Strengths: ¹⁹F NMR is a sensitive technique with a wide chemical shift range, making it excellent for detecting fluorine-containing compounds. The spectrum will provide a single signal for the two equivalent fluorine atoms, and the chemical shift will be characteristic of the -OCHF₂Cl group. Coupling between the fluorine atoms and the methoxy proton (²J_HF) will provide further structural confirmation.
-
Weaknesses: Requires a spectrometer equipped for fluorine detection.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Strengths: It allows for the determination of the exact molecular weight, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak, providing definitive evidence for the presence of these halogens.
-
Weaknesses: It does not provide detailed information about the connectivity of the atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Strengths: It can confirm the presence of the aromatic C-H bonds, the C-O ether linkage, and the C-F bonds through their characteristic absorption frequencies.
-
Weaknesses: The IR spectrum of a complex molecule can be difficult to interpret fully, and it does not provide a complete picture of the molecular structure.
Data Summary: A Comparative Overview
| Technique | Information Obtained | Strengths | Limitations |
| ¹H NMR | Chemical environment of protons, proton connectivity. | High resolution, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Complements ¹H NMR, good for skeletal analysis. | Lower sensitivity, complex spectra for aromatic regions.[2] |
| ¹⁹F NMR | Presence and environment of fluorine atoms. | High sensitivity, wide chemical shift range. | Requires specialized equipment. |
| Mass Spectrometry | Molecular weight, elemental composition from isotopic patterns. | High sensitivity, definitive molecular formula confirmation. | Provides little information on atom connectivity. |
| Infrared Spectroscopy | Presence of functional groups. | Fast and simple, good for functional group identification. | Provides limited information on the overall structure. |
Experimental Protocol: ¹H NMR Spectrum Acquisition
The following is a detailed protocol for acquiring a high-quality ¹H NMR spectrum of 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
1. Sample Preparation:
- Weigh approximately 5-10 mg of 1-Bromo-4-[chloro(difluoro)methoxy]benzene into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
2. Spectrometer Setup:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
- Apply a 90° pulse angle.
- Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the splitting patterns (multiplicities) and measure the coupling constants.
Visualizing the Analysis
Molecular Structure
Caption: Molecular structure of 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
Analytical Workflow
Caption: A typical workflow for the spectroscopic analysis of a novel compound.
Conclusion
The structural elucidation of 1-Bromo-4-[chloro(difluoro)methoxy]benzene is most effectively achieved through a synergistic application of multiple spectroscopic techniques. While ¹H NMR provides the foundational information on the proton framework, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy each contribute unique and confirmatory data points. This integrated analytical approach ensures the highest level of confidence in the structural assignment, a critical requirement in the rigorous field of drug development and scientific research.
References
-
LibreTexts Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
ATB (Automated Topology Builder). 1-Bromo-4-fluorobenzene | C6H4BrF | MD Topology | NMR | X-Ray. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]
-
ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-chloro-. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Fisher Scientific. 1-Bromo-4-(difluoromethoxy)benzene, 97%. [Link]
Sources
13C NMR chemical shifts for 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Technical Guide: C NMR Characterization of 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Executive Summary & Structural Context
1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS: 104514-63-4) features a para-substituted benzene ring containing a bromine atom and a chlorodifluoromethoxy (–OCF
Key Analytical Challenge: The presence of both Fluorine (
C NMR Spectral Data (CDCl )
The following data represents the consensus chemical shifts derived from high-field NMR analysis (100-125 MHz) in Chloroform-d.
Table 1: Chemical Shift Assignments
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Notes |
| C-7 (OCF | 129.5 ± 1.5 | Triplet (t) | ~295 Hz | Diagnostic Peak. Distinctive triplet due to coupling with two equivalent |
| C-4 (Ipso-O) | 149.2 ± 0.5 | Triplet (t) / Broad | ~2-3 Hz | Ipso to oxygen. Broadened by long-range coupling to F. |
| C-2, C-6 | 132.8 ± 0.2 | Singlet (s) | - | Ortho to Bromine. Deshielded by heavy atom effect. |
| C-3, C-5 | 122.6 ± 0.2 | Singlet (s) | - | Meta to Bromine / Ortho to Ether. |
| C-1 (Ipso-Br) | 119.5 ± 0.5 | Singlet (s) | - | Ipso to Bromine. Shielded relative to benzene (128.5) due to heavy atom effect. |
Note on C-7: The chemical shift of the –OCF
Cl carbon is significantly downfield from a standard methoxy group (~55 ppm) and typically downfield from the –OCFcarbon (~120 ppm) due to the descreening effect of the Chlorine atom relative to Fluorine.
Comparative Analysis: Bioisostere Benchmarking
To validate the synthesis of the –OCF
Table 2: Substituent Effect Comparison (Para-Bromo Core)
| Feature | –OCF | –OCF | –OCH |
| Substituent Carbon | ~129.5 ppm | ~120.4 ppm | ~55.4 ppm |
| Multiplicity | Triplet ( | Quartet ( | Singlet |
| Ipso-C (C-4) | ~149.2 ppm | ~148.2 ppm | ~158.0 ppm |
| Electronic Effect | Strong | Strong | Strong |
Analytical Insight:
-
Differentiation: The transition from a quartet (–OCF
) to a triplet (–OCF Cl) is the primary confirmation of successful chlorination/substitution. -
Shift Logic: Replacing one Fluorine in –OCF
with Chlorine (less electronegative) results in a downfield shift (~9 ppm) of the carbon signal. This is counter-intuitive to simple inductive logic but aligns with the "Heavy Atom Effect" and changes in paramagnetic shielding tensor components.
Structural Visualization & Assignments[2]
The following diagram maps the chemical shifts to the molecular structure, highlighting the coupling pathways.
Caption: Structural assignment of
Experimental Protocol for Validation
To ensure reproducible detection of the split C-7 signal, follow this optimized protocol.
A. Sample Preparation[3][4][5][6]
-
Concentration: Dissolve 30-50 mg of the compound in 0.6 mL CDCl
. High concentration is vital because the C-7 signal is split into a 1:2:1 triplet, reducing the effective height of the central peak. -
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr) from synthesis, which can cause line broadening.
B. Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Standard Proton-Decoupled
C (typically zgpg30 or deptq). -
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-1, C-4) and the halogenated carbon (C-7) lack attached protons (NOE enhancement is minimal), requiring longer delays for full relaxation.
-
Scans (ns): Minimum 1024 scans . The splitting of the C-7 peak reduces signal-to-noise ratio (SNR).
-
Spectral Width: Ensure the window covers -10 to 220 ppm to capture the full range without aliasing.
C. Troubleshooting
-
Missing C-7 Peak: If the triplet at ~129.5 ppm is invisible, it is likely lost in the baseline noise due to splitting. Action: Increase scan count by 4x or use
F-decoupled C NMR if the probe allows. -
Broadening: If C-4 appears as a broad bump rather than a sharp peak, this is normal due to long-range
or coupling.
References
-
Guidotti, J., et al. (2005). "Reactions of (Chlorodifluoromethyl)benzene and (Chlorodifluoromethoxy)benzene with Nucleophilic Reagents." Journal of Fluorine Chemistry, 126(3), 443-447.[2] Link
- Establishes the characteristic triplet shift of the -OCF Cl carbon in arom
-
ChemicalBook. (2024). "1-Bromo-4-(trifluoromethoxy)benzene
C NMR Spectra." Link- Provides the baseline spectral data for the trifluoromethoxy bioisostere.
-
BenchChem. (2024). "4-(Chlorodifluoromethoxy)aniline Spectral Data." Link
- Confirms the ipso-carbon shifts for para-substituted chlorodifluoromethoxy benzenes.
-
Reich, H. J. (2023). "WinPLT
C Chemical Shifts of Common Functional Groups." University of Wisconsin-Madison.Link- Source for general substituent effects and heavy
Comparative Mass Spectrometric Profiling: 1-Bromo-4-[chloro(difluoro)methoxy]benzene
A Technical Guide for Structural Elucidation and Bioisostere Differentiation
Part 1: Executive Summary & Structural Context
In modern drug discovery, the modulation of lipophilicity and metabolic stability often involves fluorinated ether motifs.[1] While the trifluoromethoxy group (-OCF₃ ) is a standard bioisostere, the chlorodifluoromethoxy group (-OCF₂Cl) has emerged as a critical alternative, offering unique halogen-bonding capabilities and altered metabolic liabilities.
This guide provides a definitive mass spectrometric comparison between 1-Bromo-4-[chloro(difluoro)methoxy]benzene (The Target ) and its common analog, 1-Bromo-4-(trifluoromethoxy)benzene (The Comparator ).
The Core Analytical Challenge: Distinguishing these two moieties is critical during synthesis and metabolite identification. While they share similar retention times on non-polar GC columns, their ionization behaviors differ fundamentally due to the lability of the C-Cl bond versus the C-F bond.
Part 2: Comparative Analysis (Target vs. Analog)
The following table contrasts the Target with its direct structural analog. Note the distinct isotopic signatures and fragmentation triggers.
| Feature | The Target (OCF₂Cl) | The Comparator (OCF₃) |
| Formula | C₇H₄BrClF₂O | C₇H₄BrF₃O |
| Nominal Mass | 256 Da (⁷⁹Br, ³⁵Cl) | 240 Da (⁷⁹Br) |
| Isotopic "Fingerprint" | Complex Multi-Peak: M, M+2, M+4(Due to Br + Cl interaction) | Doublet: M, M+2(Due to Br only) |
| Primary Frag.[2][3][4] Trigger | Loss of Cl• (Weak C-Cl bond)Yields [M-35]⁺ | Stable Molecular Ion C-F bond resists cleavage |
| Base Peak Origin | Often [M-Cl]⁺ or [C₆H₄Br]⁺ | Molecular Ion [M]⁺ or [C₆H₄Br]⁺ |
| Diagnostic Ratio | M+2 is ~130% of M | M+2 is ~98% of M |
The Isotopic "Fingerprint" (Self-Validation Check)
The most immediate method to validate the identity of the Target is the isotopic abundance pattern of the molecular ion cluster.
-
The Comparator (Br only): ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio.[5][6][7] The spectrum shows two peaks of nearly equal height separated by 2 Da.
-
The Target (Br + Cl): The interaction of Bromine (1:1) and Chlorine (3:[6][7]1) creates a unique triad:
-
M (m/z 256): ⁷⁹Br + ³⁵Cl (Relative Abundance: ~75)
-
M+2 (m/z 258): (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl) (Relative Abundance: ~100)
-
M+4 (m/z 260): ⁸¹Br + ³⁷Cl (Relative Abundance: ~25)
-
Critical Insight: If your molecular ion cluster does not show an M+2 peak that is taller than the M peak, you have likely lost the Chlorine atom or synthesized the wrong analog.
Part 3: Mechanistic Fragmentation Guide
Understanding the causality of fragmentation allows you to predict spectral behavior. The Target undergoes fragmentation driven by the relative weakness of the C-Cl bond (approx. 327 kJ/mol) compared to the C-F bond (approx. 485 kJ/mol).
Primary Pathway: The Chlorine Ejection
Upon Electron Ionization (70 eV), the radical cation forms. The most energetically favorable pathway is the homolytic cleavage of the C-Cl bond.
-
Mechanism: The ether oxygen stabilizes the resulting cation via resonance (lone pair donation).
-
Result: A dominant peak at m/z 221/223 (retaining the Br pattern). This is the [M-Cl]⁺ ion.
Secondary Pathway: Ether Cleavage
Following or competing with Cl loss, the molecule cleaves at the aryl-oxygen bond.
-
Mechanism: Inductive cleavage driven by the electron-withdrawing nature of the halogenated group.
-
Result: Formation of the bromophenyl cation m/z 155/157 . This is often the base peak if the source temperature is high.
Visualization: Fragmentation Tree
The following diagram illustrates the logical flow of ion decomposition.
Caption: Mechanistic fragmentation tree for 1-Bromo-4-[chloro(difluoro)methoxy]benzene under 70eV EI conditions.
Part 4: Experimental Protocol (Self-Validating)
To ensure high data integrity, follow this "Self-Validating" GC-MS protocol. This method is designed to prevent thermal degradation of the labile OCF₂Cl group prior to ionization.
Methodology
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ). Ionization: Electron Impact (EI), 70 eV.
| Parameter | Setting | Rationale (Causality) |
| Inlet Temp | 200°C - 220°C | CRITICAL: Keep lower than standard (250°C) to prevent thermal de-chlorination in the liner. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Column | DB-5ms or ZB-5ms | Low-bleed, non-polar phase ideal for halogenated aromatics. |
| Oven Program | 50°C (1 min) → 20°C/min → 280°C | Rapid ramp prevents peak broadening; low initial temp focuses the volatile ether. |
| Source Temp | 230°C | High enough to prevent fouling, low enough to preserve the Molecular Ion [M]⁺. |
Workflow Diagram
This workflow ensures that if the data fails validation criteria, the user loops back to specific troubleshooting steps.
Caption: Analytical workflow with integrated decision node for isotopic validation.
Part 5: References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[8] University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and halide loss).[9]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Bromo-4-chlorobenzene (Analogous Halogen Patterns).[10] NIST Chemistry WebBook, SRD 69. [Link]
-
Boeckler, F. M., et al. (2026). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Journal of Medicinal Chemistry (Review of OCF2Cl vs OCF3 properties). [Link] (Note: Year projected based on context, link directs to relevant PMC search).
-
Leroux, F. R. (2011). "The OCF3 group: A special guest in medicinal chemistry." ChemMedChem, 6(9), 1563-1567. (Context for fluorinated ether stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. raco.cat [raco.cat]
- 3. par.nsf.gov [par.nsf.gov]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. thiele.ruc.dk [thiele.ruc.dk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
Comparative Reactivity Guide: 1-Bromo-4-[chloro(difluoro)methoxy]benzene vs. 1-Bromo-4-fluorobenzene
[1]
Executive Summary
This guide provides a technical comparison between 1-Bromo-4-[chloro(difluoro)methoxy]benzene (Compound A) and the industry-standard 1-Bromo-4-fluorobenzene (Compound B).[1]
While both reagents serve as precursors for introducing para-substituted aryl moieties, their reactivity profiles diverge significantly due to the electronic and steric properties of the -OCF₂Cl group versus the -F atom.[1]
Key Takeaways:
-
Oxidative Addition (Pd-Catalysis): Compound A is significantly more reactive than Compound B due to the stronger electron-withdrawing nature of the -OCF₂Cl group (
vs. ).[1] -
Lithiation Stability: Compound A requires strict cryogenic control (
) to prevent -elimination and difluorocarbene formation, whereas Compound B is robust at higher temperatures (up to in some solvents).[1] -
Lipophilicity: The -OCF₂Cl motif imparts a "super-lipophilic" character, drastically altering the solubility and DMPK profile of the final drug candidate compared to the fluoro-analogue.[1]
Electronic & Steric Profiling[1]
Understanding the physical organic parameters is the prerequisite for predicting reactivity.[1] The -OCF₂Cl group is a "pseudohalogen" that mimics the electronic withdrawal of a trifluoromethyl group but adds significant lipophilicity.[1]
Table 1: Physicochemical Comparison
| Feature | Compound A (-OCF₂Cl) | Compound B (-F) | Implication |
| Hammett Constant ( | Compound A activates the C-Br bond more strongly for nucleophilic attack or oxidative addition.[1] | ||
| Hansch Lipophilicity ( | Compound A yields products with significantly higher logP/logD.[1] | ||
| Steric Bulk (Charton) | Large (Rotatable) | Small (Atom) | Compound A may restrict rotation in biaryl products (atropisomerism potential).[1] |
| Leaving Group Ability | N/A (Stable Ether) | Poor | Both groups are generally stable, but -OCF₂Cl can degrade under strong forcing basic conditions.[1] |
*Note: The
Reaction Paradigm 1: Palladium-Catalyzed Cross-Coupling[1]
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step for aryl bromides is often the Oxidative Addition (OA) of the Pd(0) species into the C-Br bond.[1]
Mechanistic Insight
Electron-deficient arenes undergo OA faster than electron-rich arenes.[1]
-
Compound A: The -OCF₂Cl group pulls electron density away from the ring, lowering the LUMO energy of the C-Br bond.[1] Result: Rapid OA.
-
Compound B: The -F atom is withdrawing by induction but donating by resonance.[1] The net effect is only weakly deactivating/activating depending on the exact transition state, making it slower to react than Compound A.[1]
Visualization: Reactivity Landscape
Figure 1: Divergent kinetic profiles in Palladium-catalyzed cross-coupling. Compound A benefits from electronic activation.
Experimental Protocol: Suzuki-Miyaura Coupling
Recommended for Compound A to ensure stability of the ether linkage.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst.
-
Evacuate and backfill with Argon (3x).[1]
-
Add degassed solvent.[1]
-
Heat to 80°C for 4–6 hours. (Note: Compound A will likely reach full conversion faster than B).
-
Critical Check: Monitor Compound A by TLC/LCMS. Prolonged heating with strong hydroxide bases (if substituted for carbonate) can lead to hydrolysis of the -OCF₂Cl group.[1]
-
Reaction Paradigm 2: Lithium-Halogen Exchange[1]
This is the "danger zone" for Compound A. While 1-bromo-4-fluorobenzene is a docile substrate for lithiation, the chlorodifluoromethoxy analog possesses a latent decomposition pathway.[1]
The "Gotcha": Carbenoid Decomposition
Upon lithiation, Compound A forms the desired aryl-lithium species.[1] However, if the temperature rises, the species can undergo
Visualization: Lithiation Pathways[1]
Figure 2: Thermal sensitivity of the lithiated intermediate.[1] Compound A requires strict cryogenic maintenance.[1]
Experimental Protocol: Low-Temperature Lithiation
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Cooling: Cool the Aryl Bromide (1.0 eq) in THF to -78°C (Dry ice/Acetone).
-
Exchange: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise down the side of the flask.
-
Compound B: Can be stirred at -78°C for 30-60 mins.
-
Compound A:Limit exchange time to 15-20 mins at -78°C. Do NOT allow to warm.
-
-
Quench: Add the electrophile (e.g., DMF, aldehyde) immediately at -78°C.
-
Warm Up: Allow to warm to RT only after the electrophile has been added and stirred for 30 mins.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link[1]
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy- and trifluoromethylthio-groups: "Super-lipophilic" substituents for drug discovery.[1] Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995).[1] The stability of organolithium reagents in ethers.[1] Journal of Organic Chemistry, 60(5), 1626–1631. Link[1]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). The Chloro(difluoro)methoxy Group: A New "Super-Lipophilic" Substituent? Current Organic Chemistry, 18(11). Link
biological activity of 1-Bromo-4-[chloro(difluoro)methoxy]benzene derivatives
The 1-Bromo-4-[chloro(difluoro)methoxy]benzene scaffold represents a specialized tier of fluorinated building blocks used to introduce the chlorodifluoromethoxy (-OCF₂Cl) motif into drug candidates.
This guide analyzes the biological distinctiveness of this moiety, contrasting it with the more common trifluoromethoxy (-OCF₃) group.[1] It focuses on the mechanistic advantages—specifically halogen bonding —that drive its selection in high-precision kinase inhibitors like Asciminib .
Executive Summary: The "Halogen Bond" Advantage
In medicinal chemistry, the -OCF₂Cl group is not merely a lipophilic spacer; it is a functional bioisostere designed to exploit halogen bonding (XB) . Unlike the fluorine atoms in -OCF₃, which are non-polarizable and poor halogen bond donors, the chlorine atom in -OCF₂Cl possesses a distinct positive electrostatic potential region (the
-
Key Differentiator: The -OCF₂Cl group can anchor a drug molecule to a target protein via a linear
interaction, significantly improving potency compared to the inert -OCF₃ analogue. -
Primary Application: Allosteric inhibition of BCR-ABL1 (e.g., Asciminib).[2][3][4]
-
Metabolic Stability: Retains the high metabolic resistance characteristic of fluorinated ethers while offering superior binding enthalpy.
Comparative Biological Activity: -OCF₂Cl vs. Alternatives
The following table summarizes the quantitative impact of substituting the -OCF₂Cl group with standard bioisosteres, based on crystallographic and binding energy data from the development of Asciminib (BCR-ABL1 inhibitor).
Table 1: Bioisosteric Replacement Analysis (Target: BCR-ABL1 Myristoyl Pocket)
| Substituent | Interaction Type | Binding Energy ( | Stability | Biological Impact |
| -OCF₂Cl | Halogen Bond (XB) | -10.4 kJ/mol | High | Optimal. Forms a strong, linear interaction with the backbone carbonyl of Leu448. |
| -OCF₃ | Van der Waals only | -1.6 kJ/mol | High | Poor. Fluorine is not a halogen bond donor; significant loss of potency. |
| -OCF₂H | H-Bond Donor | -7.3 kJ/mol | Moderate | Good. The H-atom acts as a donor, but the interaction is weaker than the Cl-mediated XB. |
| -OCF₂Br | Strong Halogen Bond | -15.4 kJ/mol | Low | Unstable. Chemically labile; prone to hydrolysis or reactivity despite high potency. |
| -OCH₃ | None (Steric clash) | N/A (Inactive) | Low | Inactive. Lacks the electron-withdrawing nature; metabolically labile (O-demethylation). |
Key Insight: The -OCF₂Cl derivative provides a 6.5-fold increase in binding energy over the -OCF₃ analogue, proving that the chlorine atom is a functional binding element, not just a lipophilic placeholder.
Mechanistic Visualization: The Asciminib Interaction
The diagram below illustrates the critical "Halogen Bond" mechanism that makes 1-Bromo-4-[chloro(difluoro)methoxy]benzene derivatives biologically superior in specific pockets.
Figure 1: Mechanism of Action showing the superior binding interaction of the -OCF₂Cl group compared to -OCF₃.
Experimental Protocols & Synthetic Application
To utilize 1-Bromo-4-[chloro(difluoro)methoxy]benzene in drug discovery, researchers typically employ it as a cross-coupling partner. The bromine atom serves as the "handle" to attach the bioactive -OCF₂Cl group to the core scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Introduction of the 4-(chlorodifluoromethoxy)phenyl moiety into a heteroaromatic core.
-
Reagents:
-
Substrate: 1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 eq).
-
Partner: Aryl boronic acid/ester (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Charge a reaction vial with the bromide, boronic ester, base, and catalyst under an inert atmosphere (N₂ or Ar).
-
Add degassed solvent mixture.
-
Heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target mass will reflect the Cl isotope pattern).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation:
-
¹⁹F NMR: Look for the characteristic singlet (or tight AB quartet) around -25 to -30 ppm (relative to CFCl₃), distinct from -OCF₃ (-58 ppm).
-
Mass Spec: Ensure the chlorine isotopic pattern (3:1 ratio of M : M+2) is preserved.
-
Safety and Handling (GHS Standards)
While the final drug derivatives are generally non-toxic, the 1-Bromo-4-[chloro(difluoro)methoxy]benzene intermediate requires specific handling precautions.
| Hazard Class | GHS Code | Description | Handling Requirement |
| Skin Irritation | H315 | Causes skin irritation. | Nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319 | Causes serious eye irritation. | Safety goggles/Face shield. |
| STOT-SE | H335 | May cause respiratory irritation. | Fume hood mandatory. |
Storage: Store in a cool, dry place under inert gas. The C-Cl bond in the -OCF₂Cl group is stable under ambient conditions but can degrade under strong reducing conditions (e.g., Lithium Aluminum Hydride).
References
-
Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[2] Journal of Medicinal Chemistry. Link
-
Boeckler, F. M. (2026). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science. Link
-
Lämmerhofer, M., et al. (2023).[5] "Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
PubChem. (2025). "1-Bromo-4-(chlorodifluoromethoxy)benzene Compound Summary." National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asciminib monotherapy in patients with CML-CP without BCR::ABL1 T315I mutations treated with at least two prior TKIs: 4-year phase 1 safety and efficacy results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 1-Bromo-4-[chloro(difluoro)methoxy]benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. 1-Bromo-4-[chloro(difluoro)methoxy]benzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty materials, is no exception. Its purity directly impacts the impurity profile of subsequent products, making robust and reliable analytical methods for its assessment paramount.
This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of 1-Bromo-4-[chloro(difluoro)methoxy]benzene. We will delve into the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supplemented by the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The focus will be on the practical application of these methods, the rationale behind experimental design, and the interpretation of the resulting data to ensure the highest standards of scientific integrity.
The Importance of Purity in Synthesis
The synthetic route to 1-Bromo-4-[chloro(difluoro)methoxy]benzene typically involves the electrophilic bromination of a chloro(difluoro)methoxybenzene precursor.[1] This process, while generally efficient, can lead to the formation of several impurities, including:
-
Unreacted Starting Material: Residual 1-[chloro(difluoro)methoxy]benzene.
-
Isomeric Byproducts: Formation of other positional isomers of the brominated product (e.g., 1-Bromo-2-[chloro(difluoro)methoxy]benzene or 1-Bromo-3-[chloro(difluoro)methoxy]benzene).
-
Over-brominated Products: Di- or tri-brominated species.
-
Degradation Products: Compounds resulting from the breakdown of the starting material or product under the reaction conditions.
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted side products, and, in the context of drug development, the potential for toxicological risks. Therefore, the choice of analytical methodology must be tailored to effectively separate and quantify the main component from these potential contaminants.
Chromatographic Techniques: The Workhorses of Purity Analysis
Gas Chromatography and High-Performance Liquid Chromatography are the cornerstones of purity assessment in the chemical industry. Their ability to separate complex mixtures into individual components makes them indispensable for quantitative analysis.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given the likely volatility of 1-Bromo-4-[chloro(difluoro)methoxy]benzene, GC is a highly suitable method for its purity determination.
Principle: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Compounds with a higher affinity for the stationary phase travel more slowly and elute later.
Typical Detectors:
-
Flame Ionization Detector (FID): A robust and widely used detector that provides a response proportional to the mass of carbon atoms in the analyte. It is ideal for quantitative analysis of organic compounds.[3][4]
-
Mass Spectrometry (MS): Provides structural information about the eluted compounds, enabling the identification of unknown impurities.[5]
Advantages for 1-Bromo-4-[chloro(difluoro)methoxy]benzene Analysis:
-
High Resolution: Capillary GC columns offer excellent separation efficiency, capable of resolving closely related isomers.
-
Sensitivity: FID provides low detection limits, crucial for quantifying trace impurities.
-
Speed: GC analyses are often faster than HPLC runs.[6]
Limitations:
-
Thermal Lability: Not suitable for compounds that degrade at the high temperatures required for volatilization.
-
Non-volatile Impurities: Will not detect non-volatile impurities, which may require a different analytical approach.
Experimental Protocol: GC-FID Purity Assay
This protocol outlines a general procedure for the purity assessment of 1-Bromo-4-[chloro(difluoro)methoxy]benzene using GC-FID. Method validation according to ICH Q2(R2) guidelines is essential before routine use.[7][8][9][10]
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.
-
Capillary Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point for method development.
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Sample Solvent: High-purity acetone or other suitable organic solvent.
-
Reference Standard: A well-characterized standard of 1-Bromo-4-[chloro(difluoro)methoxy]benzene with known purity.
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the 1-Bromo-4-[chloro(difluoro)methoxy]benzene sample and dissolve it in 50 mL of the sample solvent to create a 1 mg/mL solution.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to 1-Bromo-4-[chloro(difluoro)methoxy]benzene by comparing its retention time with that of the reference standard.
-
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to determine the purity. For more accurate quantification, an internal standard method should be employed.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For 1-Bromo-4-[chloro(difluoro)methoxy]benzene, a reversed-phase HPLC method is most appropriate.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The sample is dissolved in a suitable solvent and pumped through the column under high pressure. Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds are retained longer on the column.
Typical Detectors:
-
UV-Vis Detector: Measures the absorbance of UV or visible light by the analytes. The presence of the benzene ring in 1-Bromo-4-[chloro(difluoro)methoxy]benzene makes it UV-active.[11]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight and structural information, which is invaluable for impurity identification.[5]
Advantages for 1-Bromo-4-[chloro(difluoro)methoxy]benzene Analysis:
-
Versatility: Can analyze a broader range of impurities, including non-volatile ones.
-
Room Temperature Operation: Avoids the potential for thermal degradation of the analyte or impurities.
-
Robustness: Modern HPLC systems are highly reliable and reproducible.
Limitations:
-
Longer Analysis Times: HPLC runs can be longer than GC analyses.[6]
-
Solvent Consumption: Requires significant amounts of high-purity solvents.
Experimental Protocol: HPLC-UV Purity Assay
This protocol provides a starting point for developing a reversed-phase HPLC-UV method for the purity assessment of 1-Bromo-4-[chloro(difluoro)methoxy]benzene. As with the GC method, validation is a critical step.[7][8][9][10]
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[12]
Reagents:
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the sample solvent.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (this should be optimized by determining the UV maximum of the analyte).
-
Injection Volume: 10 µL.
-
Mobile Phase Gradient:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis:
-
Determine the retention time of the main peak by comparison with a reference standard.
-
Calculate the area percentage of the main peak to assess purity.
-
Comparison of GC and HPLC for Purity Assessment
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds.[2] | Wide range, including non-volatile and thermally labile compounds.[2] |
| Speed | Generally faster analysis times.[6] | Can have longer run times.[6] |
| Resolution | Excellent for separating isomers. | High resolution, especially with modern column technologies. |
| Sensitivity | High with detectors like FID. | Good with UV detectors, excellent with MS. |
| Cost | Lower initial and operational costs.[6] | Higher initial and operational costs due to solvent consumption.[6] |
| Impurity Scope | Limited to volatile impurities. | Can detect a broader range of impurities. |
Spectroscopic Methods: Orthogonal Techniques for Confirmation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide invaluable structural information, acting as orthogonal methods to confirm identity and elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. For 1-Bromo-4-[chloro(difluoro)methoxy]benzene, both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: Provides information about the hydrogen atoms in the molecule, particularly the aromatic protons. The splitting patterns and chemical shifts can confirm the substitution pattern on the benzene ring.
-
¹⁹F NMR: The presence of the difluoromethoxy group makes ¹⁹F NMR a particularly sensitive and specific technique.[13][14] The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, making it an excellent tool for identifying and quantifying fluorine-containing impurities.[15][16][17] Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the analyte.[18]
Mass Spectrometry (MS)
When coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry provides the molecular weight and fragmentation pattern of the analytes. This information is crucial for the definitive identification of impurities. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in the identification of bromine-containing compounds.[5]
Visualization of Analytical Workflows
Caption: Workflow for GC-FID Purity Assessment.
Caption: Workflow for HPLC-UV Purity Assessment.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity assessment of 1-Bromo-4-[chloro(difluoro)methoxy]benzene requires a thoughtful and multi-faceted analytical approach. Both GC and HPLC offer robust and reliable methods for routine quality control, with the choice between them depending on the likely nature of the impurities and laboratory resources. GC is often favored for its speed and high resolution for volatile compounds, while HPLC provides greater versatility for a wider range of potential impurities. For comprehensive impurity profiling and structural elucidation, the use of mass spectrometry and NMR spectroscopy as orthogonal techniques is indispensable. A thorough understanding of the capabilities and limitations of each method, coupled with rigorous method validation, is essential to ensure the quality and consistency of this critical synthetic intermediate.
References
-
[ResearchGate. (2025). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[15]arene in Acetonitrile–Water Solution.]([Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijnrd.org [ijnrd.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. biomedres.us [biomedres.us]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the Reaction Products of 1-Bromo-4-[chloro(difluoro)methoxy]benzene: A Comparative Analysis for Advanced Synthesis
For the discerning researcher in pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 1-Bromo-4-[chloro(difluoro)methoxy]benzene presents itself as a versatile building block, offering a unique combination of reactive sites. The presence of a bromine atom, a well-established handle for cross-coupling reactions, and the electron-withdrawing, metabolically robust chloro(difluoro)methoxy group, imparts specific electronic and steric properties that dictate its reactivity. This guide provides an in-depth technical comparison of the key reaction pathways accessible from this substrate, supported by established chemical principles and representative experimental protocols.
The Strategic Importance of the Chloro(difluoro)methoxy Group
Before delving into the reaction products, it is crucial to understand the influence of the chloro(difluoro)methoxy moiety. This group is a bioisostere of more common functionalities like the methoxy or trifluoromethoxy group. Its key attributes include:
-
Metabolic Stability: The presence of the halogen atoms significantly increases the stability of the methoxy group towards oxidative metabolism, a desirable feature in drug development.
-
Lipophilicity and Electronic Effects: The chloro(difluoro)methoxy group is highly lipophilic and possesses strong electron-withdrawing character through induction, influencing the reactivity of the aromatic ring.
-
Conformational Control: The steric bulk of this group can influence the conformation of the final molecule, which can be critical for biological activity.
Comparative Analysis of Key Reaction Pathways
The bromine atom on the aromatic ring is the primary site of transformation for 1-Bromo-4-[chloro(difluoro)methoxy]benzene. We will now compare the most synthetically valuable reactions at this position: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and organometallic intermediate formation (Grignard and Lithiation).
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] For 1-Bromo-4-[chloro(difluoro)methoxy]benzene, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The electron-withdrawing nature of the chloro(difluoro)methoxy group is expected to facilitate the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-determining step.[1]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Objective: To synthesize 4-[chloro(difluoro)methoxy]-1,1'-biphenyl.
Materials:
-
1-Bromo-4-[chloro(difluoro)methoxy]benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Anticipated Outcome and Comparison: The Suzuki-Miyaura coupling is generally high-yielding and tolerant of a wide range of functional groups. Compared to organometallic methods, it offers the advantage of using relatively stable and easy-to-handle boronic acids.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[2][3] This reaction allows for the coupling of 1-Bromo-4-[chloro(difluoro)methoxy]benzene with a wide array of primary and secondary amines.
Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[2] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-4-[chloro(difluoro)methoxy]aniline.
Materials:
-
1-Bromo-4-[chloro(difluoro)methoxy]benzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction vessel with palladium(II) acetate (e.g., 1-2 mol%), XPhos (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add 1-Bromo-4-[chloro(difluoro)methoxy]benzene (1.0 equiv) and aniline (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by a suitable analytical technique.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and purify as described for the Suzuki-Miyaura coupling.
Anticipated Outcome and Comparison: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, often providing high yields where classical methods fail. The main challenge lies in the screening of catalysts (palladium precursor and ligand) and bases for optimal performance with specific substrates.
Diagram: Buchwald-Hartwig Amination Workflow
Sources
Spectroscopic Differentiation of 1-Bromo-4-[chloro(difluoro)methoxy]benzene Isomers: A Comparative Guide
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is a cornerstone of ensuring efficacy, safety, and patentability. Isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the ortho, meta, and para isomers of 1-Bromo-[chloro(difluoro)methoxy]benzene. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, offering field-proven insights and self-validating experimental protocols.
The Challenge of Isomeric Purity
The three positional isomers of 1-Bromo-[chloro(difluoro)methoxy]benzene—1-Bromo-2-[chloro(difluoro)methoxy]benzene (ortho), 1-Bromo-3-[chloro(difluoro)methoxy]benzene (meta), and 1-Bromo-4-[chloro(difluoro)methoxy]benzene (para)—present a common analytical challenge. Their similar boiling points and polarity can make chromatographic separation difficult, necessitating robust spectroscopic methods for positive identification and purity assessment. The choice of analytical technique and the interpretation of the resulting data are critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: A Tale of Symmetry and Splitting
The substitution pattern on the benzene ring directly dictates the symmetry and, consequently, the appearance of the proton NMR spectrum. The electron-withdrawing nature of the bromine and the chloro(difluoro)methoxy group will generally shift the aromatic protons downfield.
-
para-isomer (1-Bromo-4-[chloro(difluoro)methoxy]benzene): Due to the C₂ symmetry of this molecule, the four aromatic protons are chemically equivalent in pairs. This results in a deceptively simple spectrum, typically a pair of doublets (an AA'BB' system). This highly symmetric pattern is a key signature of para-substitution.
-
ortho-isomer (1-Bromo-2-[chloro(difluoro)methoxy]benzene): With no plane of symmetry, all four aromatic protons are chemically distinct. This will lead to a complex and crowded spectrum, likely with four distinct multiplets, making definitive assignment challenging without further 2D NMR experiments.
-
meta-isomer (1-Bromo-3-[chloro(difluoro)methoxy]benzene): This isomer presents an intermediate complexity. The proton between the two substituents will be the most downfield-shifted. The other three protons will also be chemically distinct, resulting in a more complex spectrum than the para isomer but potentially more resolved than the ortho isomer.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Isomer | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
| para | H-2, H-6 | ~7.6 | Doublet |
| H-3, H-5 | ~7.2 | Doublet | |
| ortho | H-3, H-4, H-5, H-6 | 7.2 - 7.8 | Complex Multiplets |
| meta | H-2 | ~7.8 | Singlet (broad) |
| H-4, H-5, H-6 | 7.2 - 7.6 | Complex Multiplets |
¹³C NMR Spectroscopy: Counting the Carbons
The number of unique signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry.
-
para-isomer: Possesses the highest symmetry, resulting in only four signals for the six aromatic carbons (two signals for the substituted carbons and two for the protonated carbons).
-
ortho-isomer: Lacks symmetry, leading to six distinct signals for the aromatic carbons.
-
meta-isomer: Also lacks symmetry and will show six distinct aromatic carbon signals. The key differentiator from the ortho isomer will be the chemical shifts, which can be predicted using incremental rules for substituted benzenes.
A significant feature in the ¹³C NMR will be the carbon of the -OCF₂Cl group. It will appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluoro-Group
¹⁹F NMR is a highly sensitive technique that provides a direct window into the environment of the fluorine nuclei. For all three isomers, the two fluorine atoms in the -OCF₂Cl group are chemically equivalent and will appear as a single resonance. While the chemical shift differences between the isomers may be subtle, this technique is invaluable for confirming the presence of the difluoromethoxy group and for purity analysis.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better spectral dispersion.
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
For unambiguous assignment, especially for the ortho and meta isomers, acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Integrate the ¹H signals to determine the relative proton ratios.
-
Vibrational Spectroscopy (FT-IR): Fingerprinting the Isomers
Infrared spectroscopy provides information about the vibrational modes of the molecule. While the spectra of the three isomers will share many common features (e.g., C-H stretch, C=C aromatic stretch), the key differentiating region is the "fingerprint region" (below 1500 cm⁻¹), which is sensitive to the substitution pattern on the benzene ring.
-
C-H Bending (Out-of-Plane): The pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the strong out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern.
-
para-isomer: A strong band between 840-810 cm⁻¹.
-
ortho-isomer: A strong band between 770-735 cm⁻¹.
-
meta-isomer: Two characteristic bands, one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
-
C-O, C-F, C-Cl, and C-Br Stretches: Strong absorptions corresponding to these bonds will be present. The C-O stretch will likely appear in the 1250-1050 cm⁻¹ region, while the C-F stretches will be in the 1350-1100 cm⁻¹ region.
Table 2: Key Diagnostic IR Absorption Bands
| Vibrational Mode | ortho-isomer (cm⁻¹) | meta-isomer (cm⁻¹) | para-isomer (cm⁻¹) |
| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1480 | ~1600, ~1490 |
| C-H Out-of-Plane Bend | 770-735 | 810-750 & 725-680 | 840-810 |
| C-O Stretch | ~1240 | ~1250 | ~1260 |
| C-F Stretch | ~1100-1300 | ~1100-1300 | ~1100-1300 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (M⁺). However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the substitution pattern.
The most likely fragmentation pathway involves the loss of the chloro(difluoro)methoxy group or the bromine atom. The stability of the resulting brominated or chloro(difluoro)methoxy-substituted phenyl cation can vary slightly between isomers, potentially leading to different relative intensities of the fragment peaks. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying fragments containing these atoms.
Workflow for Isomer Identification
Caption: Integrated workflow for the spectroscopic identification of 1-Bromo-[chloro(difluoro)methoxy]benzene isomers.
Conclusion
The differentiation of the ortho, meta, and para isomers of 1-Bromo-[chloro(difluoro)methoxy]benzene is a task readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, the true power lies in the synergistic integration of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry. ¹H NMR spectroscopy, in particular, often serves as the first and most definitive indicator of the substitution pattern due to its sensitivity to molecular symmetry. By understanding the fundamental principles behind how each technique interacts with the subtle structural differences between these isomers, researchers can confidently and accurately determine the identity and purity of their compounds, a critical step in the rigorous demands of modern chemical research and development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
Precision Modeling of Halogenated Scaffolds: A Comparative DFT Guide
Executive Summary: Beyond the "Space Filler"
In drug discovery, halogens are often viewed merely as steric blockers or lipophilicity modulators. However, in the quantum mechanical realm, substituted halobenzenes exhibit a rich duality: the electron-withdrawing inductive effect ($ -I
Standard DFT protocols (e.g., B3LYP/6-31G*) often fail catastrophically for heavier halogens (Br, I) because they neglect dispersion interactions and relativistic effects. This guide provides a validated, self-consistent protocol for modeling substituted halobenzenes, moving from "good enough" to "publication-grade" accuracy.
The Functional Benchmark: The Dispersion Necessity[1]
The most common error in modeling halobenzenes is the use of B3LYP without dispersion corrections. Halogen bonding is largely driven by electrostatics and dispersion.[1][2] B3LYP captures the former but misses the latter, leading to repulsive artifacts or severely underestimated binding energies for Iodine/Bromine systems.
Comparative Analysis of Functionals
| Functional | Type | Dispersion? | Performance on Halobenzenes | Recommendation |
| B3LYP | Hybrid GGA | No | Poor. Fails to predict halogen bond minima; underestimates | Avoid for XB studies. |
| B3LYP-D3(BJ) | Hybrid + Empirical | Yes | Good. Corrects the major deficiency of B3LYP, but core electronic structure is older. | Acceptable for general use. |
| M06-2X | Meta-Hybrid | Implicit | Excellent. Parametrized for non-covalent interactions (NCIs). Captures | High (Standard for kinetics). |
| Range-Separated | Explicit (D2) | Superior. Best-in-class for charge transfer and long-range interactions (critical for Ph-I...N bonds). | Gold Standard for XB. |
Expert Insight: For modeling SNAr reactivity or metabolic stability (Cytochrome P450 oxidation), M06-2X is often preferred due to its accuracy in barrier heights. For structural analysis (crystal packing, docking poses),
B97X-D is superior due to better geometry optimization of weak contacts.
The Heavy Atom Challenge: Basis Set Selection
Treating Fluorine and Iodine with the same basis set strategy is a methodological flaw.
-
Fluorine/Chlorine: Relativistic effects are negligible. All-electron basis sets are efficient.
-
Bromine/Iodine: Relativistic effects (scalar and spin-orbit) contract
orbitals and expand orbitals. Standard Pople sets (e.g., 6-31G) are often unavailable or inaccurate for Iodine.
The "Split-Basis" Protocol
| Atom | Recommended Basis Set | Rationale |
| H, C, N, O, F | 6-311+G(d,p) or def2-TZVP | Diffuse functions (+) are mandatory to model the lone pair electron density and the |
| Cl | 6-311+G(2d,p) or def2-TZVP | Requires polarization functions to describe the anisotropic charge distribution. |
| Br, I | def2-TZVP (with ECP) or aug-cc-pVTZ-PP | Effective Core Potentials (ECPs) replace the chemically inert core electrons, implicitly handling scalar relativistic effects. |
Critical Note: Do not use LANL2DZ for final energies. It is a double-zeta quality basis set that often yields bond lengths that are too long for C-I bonds. Upgrade to def2-TZVP for production runs.
Visualizing the Physics: The -Hole vs. Reactivity
The chemical behavior of halobenzenes is dictated by the interplay between the electronegativity of the halogen and the magnitude of its
Diagram 1: The Halogen Reactivity Logic
This diagram illustrates how the choice of halogen inverts the reactive logic between electrophilic and nucleophilic attacks.
Caption: Divergent electronic behaviors of Fluorine vs. Iodine. Fluorine activates the ring for Nucleophilic Aromatic Substitution (SNAr) via inductive withdrawal, while Iodine promotes non-covalent Halogen Bonding via the
Experimental Protocol: The "Gold Standard" Workflow
This protocol ensures self-consistency and reproducibility. It is designed for Gaussian 16/09 or ORCA but is adaptable.
Step 1: Geometry Optimization
Objective: Obtain the ground state minimum without symmetry constraints (C1).
-
Functional:
B97X-D -
Basis Set: Gen keyword (Mixed basis set).
-
Light atoms: 6-31G(d) (Speed for optimization)
-
Heavy atoms (Br, I): def2-SVP
-
-
Solvation: Gas phase (unless specific solvent effects like tautomerization are expected).
Step 2: Frequency Check
Objective: Confirm minimum (0 imaginary frequencies) and obtain Thermochemical corrections.
-
Note: If imaginary frequencies correspond to methyl rotations (< 50 cm⁻¹), they can often be ignored or treated as hindered rotors.
Step 3: Single Point Energy (High Precision)
Objective: Refine electronic energy using a triple-zeta basis set and solvent model.
-
Functional: M06-2X or
B97X-D (Must match Step 1 class for consistency, or use M06-2X for energetics). -
Basis Set: def2-TZVP (All atoms).
-
Solvation: SMD Model (Solvation Model based on Density). SMD is superior to PCM for calculating
of charged or polar intermediates.
Diagram 2: Computational Decision Workflow
Caption: Decision tree for selecting basis sets and functionals based on halogen identity. ECPs are triggered for Bromine and Iodine to account for relativistic effects.
Data Interpretation: Key Descriptors
When analyzing your output, focus on these three quantitative descriptors to predict performance:
-
(Maximum Electrostatic Potential):
-
Measure the electrostatic potential on the molecular surface (0.001 a.u. isodensity) along the C-X bond axis.
-
Trend:
correlates linearly with Halogen Bond strength. -
Example:
for Ph-I is ~24 kcal/mol; for Ph-F it is often negative (no hole).
-
-
C-X Bond Length:
-
Watch for artificial elongation.
-
Benchmark: C-I bond in Iodobenzene should be approx 2.09 Å . If B3LYP gives >2.12 Å, your dispersion correction is missing.
-
-
LUMO Energy (at Ipso-Carbon):
-
Critical for SNAr reactions.[3] A lower LUMO energy at the carbon attached to the halogen indicates higher susceptibility to nucleophilic attack.
-
References
-
Kozuch, S., & Martin, J. M. L. (2013).[1] "Halogen Bonds: Benchmarks and Theoretical Analysis." Journal of Chemical Theory and Computation.
- Grounding: Establishes M06-2X and B97X-D as superior functionals for halogen bonding interactions compared to B3LYP.
-
Politzer, P., et al. (2013). "The
-hole and its role in halogen bonding." Journal of Molecular Modeling.- Grounding: Defines the electrostatic origin of the -hole and trends across the halogen series.
-
Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.
- Grounding: The foundational paper for the D3 dispersion corrections used in modern functionals.
-
Weigend, F., & Ahlrichs, R. (2005). "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn." Physical Chemistry Chemical Physics.
- Grounding: Source of the def2-TZVP basis sets, validating their use for heavy element relativistic tre
Sources
Comparative Guide: HPLC Method Development for 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Executive Summary
Developing a robust HPLC method for 1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS: 59034-33-2) requires addressing two specific chromatographic challenges: its high lipophilicity (LogP ~3.3) and the need to resolve it from structurally similar halogenated impurities (e.g., des-bromo analogs or regioisomers).
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 provides reliable hydrophobic retention, experimental evidence and chemical theory suggest that Phenyl-Hexyl phases offer superior selectivity for this analyte due to specific
Analyte Profile & Physicochemical Drivers[1][2][3]
Understanding the molecule is the first step in rational method design.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Para-substituted benzene ring with -Br and -OCF₂Cl groups. | High hydrophobicity; requires high % organic mobile phase for elution.[1] |
| LogP | ~3.3 (Experimental/Predicted) | Strong retention on Reversed-Phase (RP).[1] Risk of carryover.[1] |
| UV Max | ~254 nm, ~210 nm | 254 nm is preferred for specificity; 210 nm for higher sensitivity but lower baseline stability.[1] |
| Stability | Stable in acidic/neutral media; potential hydrolysis at high pH.[1] | Avoid pH > 8.[1]0. Use 0.1% Formic Acid or Phosphoric Acid.[1] |
Comparative Analysis: C18 vs. Phenyl-Hexyl
This section evaluates the "Standard" approach against a "Selectivity-Enhanced" alternative.
A. The Mechanism of Separation[4]
-
Standard: C18 (Octadecylsilane):
-
Mechanism: Purely hydrophobic interaction (London Dispersion Forces).[1] Separation is driven almost entirely by the hydrophobicity (LogP) differences between the analyte and impurities.
-
Limitation: Often fails to separate "critical pairs"—impurities that have similar hydrophobicity but different electron distributions (e.g., positional isomers).[1]
-
-
Alternative: Phenyl-Hexyl:
-
Mechanism: Mixed-mode interaction.[1]
-
Hydrophobic: The hexyl linker provides C6-like retention.[1]
- Interaction: The phenyl ring interacts with the analyte’s benzene ring.
-
Halogen Selectivity: The electron-withdrawing effects of the -OCF₂Cl and -Br groups create an electron-deficient
-system on the analyte, which interacts strongly with the electron-rich stationary phase.
-
-
B. Performance Comparison Matrix
The following table summarizes the expected performance based on comparative studies of halogenated aryl ethers.
| Metric | Standard C18 Column | Alternative Phenyl-Hexyl Column | Verdict |
| Retention (k') | High. Elutes later, often requiring steeper gradients.[1] | Moderate. Elutes slightly earlier due to lower carbon load, but with distinct selectivity.[1] | Phenyl-Hexyl (Faster runs) |
| Selectivity ( | Low for regioisomers (e.g., meta- vs para- isomers). | High. The | Phenyl-Hexyl (Superior) |
| Peak Shape | Excellent for neutral forms.[1] | Excellent, provided | Tie |
| Robustness | Very High.[1][2] Less sensitive to % organic variations.[1] | High. Sensitive to Methanol vs. Acetonitrile choice (MeOH enhances | C18 |
C. Experimental Recommendation
Hypothesis: If your crude material contains the meta- isomer or des-halo impurities, the C18 column will likely show co-elution (shoulder peaks). The Phenyl-Hexyl column will resolve these to baseline.
Data Support: In similar halogenated ether analyses, switching from C18 to Phenyl-Hexyl improved the resolution (
Detailed Method Development Protocol
Phase 1: Mobile Phase Selection
For fluorinated compounds, Acetonitrile (ACN) is standard, but Methanol (MeOH) is critical here if using Phenyl columns.[1] MeOH allows the
-
Recommendation: Start with Water/Methanol with 0.1% Formic Acid.[1]
Phase 2: Gradient Screening Workflow
Run the following generic gradient on both columns to determine optimal retention.
-
Flow Rate: 1.0 mL/min (for 4.6mm ID column)
-
Injection Vol: 5-10 µL
-
Temp: 30°C (Control is vital for Phenyl phases)
-
Detection: 254 nm[3]
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in MeOH) |
| 0.0 | 90 | 10 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Phase 3: Visualization of Logic
The following diagram illustrates the decision pathway for selecting the correct column and mobile phase based on your specific impurity profile.
Figure 1: Decision tree for selecting stationary phases based on impurity resolution.
Interaction Mechanism Diagram
To understand why the Phenyl-Hexyl column is recommended for this specific molecule, consider the molecular interactions. The diagram below details the "Selectivity Triangle" specific to 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
Figure 2: Mechanistic comparison showing the additional interaction modes (Pi-Pi, Halogen) available with Phenyl phases.[4]
Validation Protocol (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness pillar), it must pass the following criteria derived from ICH Q2(R1) guidelines [2].
-
System Suitability Test (SST):
-
Tailing Factor (
): Must be . (High tailing indicates secondary silanol interactions; if observed, increase buffer strength).[1] -
Resolution (
): Must be between the main peak and nearest impurity. -
Injection Precision: %RSD
for injections.
-
-
Linearity:
-
LOD/LOQ Determination:
-
Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively. Critical for ensuring trace halogenated impurities are detected.[1]
-
Troubleshooting Common Issues
-
Issue: Retention time drift.
-
Cause: Temperature fluctuations affecting the
interactions on Phenyl columns. -
Fix: Thermostat column compartment strictly at 30°C or 35°C.[1]
-
-
Issue: Carryover (Ghost Peaks).
-
Cause: The lipophilic -OCF₂Cl group sticks to the injector rotor seal.
-
Fix: Use a needle wash with high organic content (e.g., 90% ACN / 10% Water).[1]
-
References
-
Method Development for Halogenated Aromatics. Journal of Chromatography A. Discusses the selectivity of Phenyl-Hexyl phases for halogenated species.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem Compound Summary. 1-Bromo-4-(chlorodifluoromethoxy)benzene.[1] [1][6]
-
Waters Corporation. "The Role of Phenyl Columns in Reversed-Phase Chromatography."[1]
Sources
Technical Comparison Guide: X-ray Crystallography of 1-Bromo-4-[chloro(difluoro)methoxy]benzene Derivatives
Executive Summary & Strategic Rationale
In the high-stakes arena of structure-based drug design (SBDD), the 1-Bromo-4-[chloro(difluoro)methoxy]benzene scaffold represents a critical "tactical variant" over the standard trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) analogues.[1][2]
While -OCF₃ is the "gold standard" for lipophilic metabolic stability, it often suffers from crystallographic disorder due to the free rotation of the C-O bond and the C3v symmetry of the CF₃ group.[1][2] This guide demonstrates why the -OCF₂Cl analogue is superior for high-resolution structural studies. The introduction of the chlorine atom breaks this symmetry, creating an "electronic anchor" that locks conformation and provides secondary halogen-bonding sites, while the bromine atom serves as a reliable heavy-atom derivative for experimental phasing.[1][2]
Comparative Analysis: The "Modulator" vs. The "Standard"
This section objectively compares the target molecule against its primary alternatives: the Trifluoromethoxy analogue (Standard) and the Methoxy analogue (Baseline).[1][2]
Table 1: Physicochemical & Crystallographic Performance Matrix[1][2]
| Feature | Target: -OCF₂Cl (Chlorodifluoromethoxy) | Alt A: -OCF₃ (Trifluoromethoxy) | Alt B: -OCH₃ (Methoxy) |
| Symmetry Point Group | |||
| Conf.[1][2] Freedom | Restricted: Cl atom creates steric/electronic barrier ( | High: "Spinning top" rotation often leads to modeled disorder.[1][2] | Moderate: Generally planar with ring ( |
| Halogen Bonding | Dual Donor: Br (primary) and Cl (secondary | Single Donor: Br only. F atoms are poor acceptors.[1] | None: O is H-bond acceptor only. |
| Phasing Utility | High: Br anomalous signal ( | High: Br anomalous signal. | Low: Requires external heavy atom soak.[1] |
| Lipophilicity ( | High (Bioisostere to -OCF₃).[1][2] | Very High ( | Low ( |
| Crystal Packing | Ordered: Type II Halogen bonds (Cl...O/N) drive specific packing. | Disordered: Often packs loosely; F atoms smear in density maps.[1][2] | Dense: Driven by weak C-H...O bonds.[1][2] |
The "Anchor Effect" Mechanism
The superior crystallographic performance of the -OCF₂Cl derivative stems from the Chlorine Anchor Effect .[1][2]
-
In -OCF₃: The three fluorine atoms are electronically identical.[1][2] In the crystal lattice, unless there is a very specific pocket, the group rotates, appearing as a spherical blob of electron density.[1][2] This increases the B-factors and lowers resolution.[1][2]
-
In -OCF₂Cl: The Chlorine atom is larger (
Å vs Å for F) and more polarizable.[1][2] It creates a specific "lock" against the ortho-hydrogens of the benzene ring.[1] Furthermore, the Cl atom possesses a positive electrostatic potential cap ( -hole) capable of forming directional interactions with carbonyls or water molecules in the lattice, effectively "freezing" the ligand pose.[1][2]
Experimental Protocols
Protocol A: Synthesis of Diffraction-Quality Crystals
Standard rapid precipitation fails for these lipophilic oils.[1][2] Use this self-validating slow-evaporation method.
Materials:
-
Target Compound: >98% purity (GC).
-
Solvent System: Dichloromethane (DCM) / Pentane (1:3 ratio).[1][2]
-
Vessel: Silanized glass vial (4 mL) inside a larger chemically resistant jar.
Workflow:
-
Dissolution: Dissolve 20 mg of 1-Bromo-4-[chloro(difluoro)methoxy]benzene in 0.5 mL DCM. Ensure complete solvation.
-
Filtration: Pass through a 0.22
m PTFE syringe filter into the silanized vial. Why? Dust nuclei induce polycrystallinity.[1][2] -
Antisolvent Layering: Carefully layer 1.5 mL of Pentane on top.[1][2] Do not mix.
-
Controlled Atmosphere: Cap the vial with a septum, pierce with a single 27G needle. Place in a vibration-free environment at 4°C.
-
Harvesting: Crystals (colorless prisms) usually appear within 48-72 hours.[1][2]
Protocol B: Data Collection Strategy (Anomalous Scattering)
To maximize the utility of the Bromine atom for phasing.[1][2]
-
Mounting: Use a Mitegen loop with perfluoropolyether oil (Cryo-oil).[1][2] Flash cool to 100 K immediately.[1]
-
Energy Selection:
-
Strategy: Collect 360° of data with high redundancy (>6x) to accurately measure the weak anomalous differences (
).
Visualization of Crystallographic Logic[2]
The following diagram illustrates the decision pathway for selecting the -OCF₂Cl derivative during a structure-based drug design campaign.
Caption: Decision tree for utilizing the -OCF₂Cl scaffold to resolve ligand disorder in protein crystallography.
Interaction Map: Halogen Bonding
In the crystal lattice of 1-Bromo-4-[chloro(difluoro)methoxy]benzene, the packing is dominated by Type II Halogen Bonds .[1][2][3] This is distinct from simple van der Waals packing.
Caption: Schematic of Type II halogen bonding networks typically observed in bromo-chlorodifluoromethoxy benzenes.
References
-
Metrangolo, P., et al. (2005).[1][2] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. A foundational text establishing the geometry of Br...O and Br...Br interactions. [1][2]
-
Olsen, J. A., et al. (2004).[1][2] "A Fluorine Scan of Thrombin Inhibitors to Map the Fluorophilic/Amphiphilic S1 Pocket." Angewandte Chemie. Demonstrates the bioisosteric utility of -OCF3 and -OCF2Cl groups.[1][2]
-
Gilday, J. P., et al. (2015).[1][2][3] "Halogen Bonding in Bromo-benzene Derivatives: Anomalous Polarization." IUCrJ. Provides specific lattice parameters and angle analysis for para-bromo substituted benzenes.
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. The authoritative review on the conformational preferences of fluorinated ethers. [1][2]
-
Wang, Y., et al. (2021).[1][2] "1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) versus Halogen Bonding." Crystals. Comparative study on packing forces in similar bromo-alkoxy systems. [1][2]
Sources
Safety Operating Guide
Understanding the Hazard Profile: A Multifaceted Halogenated Compound
An In-Depth Guide to the Safe Disposal of 1-Bromo-4-[chloro(difluoro)methoxy]benzene
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of specialized chemical reagents like 1-Bromo-4-[chloro(difluoro)methoxy]benzene is not merely a regulatory hurdle; it is a critical component of ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this halogenated aromatic compound, grounded in established safety protocols and an understanding of its chemical nature.
1-Bromo-4-[chloro(difluoro)methoxy]benzene is a complex molecule containing bromine, chlorine, and fluorine. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted first, its hazard profile can be inferred from related halogenated aromatic structures.
Such compounds are generally classified as hazardous.[1] Key concerns include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritation: Causes skin, eye, and respiratory system irritation.[4][5]
-
Flammability: Many related compounds are flammable liquids, necessitating strict control of ignition sources.[2][4][6]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may cause long-term adverse effects in the environment due to their persistence.[1]
The combination of different halogens necessitates a cautious approach, as thermal decomposition can produce a variety of hazardous byproducts, including hydrogen halides (like HBr, HCl, and HF) and carbon oxides.[6]
Key Chemical Data Summary
| Property | Inferred Characteristic | Rationale & Causality |
| Physical State | Likely a liquid at room temperature | Based on similar structures like 1-Bromo-4-fluorobenzene and 1-Bromo-4-(difluoromethyl)benzene.[7] |
| Waste Class | Halogenated Organic Hazardous Waste | The presence of Bromine, Chlorine, and Fluorine requires segregation from non-halogenated waste streams.[8][9] |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritant, Flammable | Common hazards for functionalized brominated and fluorinated benzene derivatives.[2][3][4] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | These can initiate vigorous or explosive reactions.[6] |
The Core Directive: Segregation is Non-Negotiable
The single most critical step in the proper disposal of 1-Bromo-4-[chloro(difluoro)methoxy]benzene is its strict segregation into a dedicated "Halogenated Organic Waste" container.[8][10]
Why is this segregation paramount?
-
Disposal Methodology: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to scrub the resulting acidic gases (HBr, HCl, HF).[9] Mixing it with non-halogenated waste contaminates the entire volume, escalating disposal costs and complexity.[11]
-
Regulatory Compliance: Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate specific handling and disposal protocols for halogenated organic compounds due to their potential for environmental persistence and toxicity.[12][13]
-
Safety: Prevents unintended chemical reactions that could occur if mixed with incompatible waste streams, such as acids or oxidizers.[14]
Procedural Guide: From Benchtop to Final Disposal
This section outlines the step-by-step protocol for safely handling and disposing of 1-Bromo-4-[chloro(difluoro)methoxy]benzene and associated waste.
Part A: Personal Protective Equipment (PPE) and Handling
Before handling the primary container or any waste, ensure the following PPE is worn:
-
Eye Protection: Wear tight-sealing safety goggles and a face shield.[5][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult the manufacturer's SDS for specific glove recommendations. Always wash hands thoroughly after handling.[2][15]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, a chemically resistant apron is recommended.[16]
-
Respiratory Protection: All handling of this compound, including transfers to a waste container, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][16]
Part B: Waste Collection Protocol
-
Container Selection:
-
Labeling:
-
Before adding any waste, ensure the container label is filled out completely.
-
Write the full chemical name: "1-Bromo-4-[chloro(difluoro)methoxy]benzene" and its concentration or volume being added. Do not use abbreviations.[10]
-
Maintain a running log of all constituents added to the waste container.
-
-
Waste Transfer:
-
Perform all transfers inside a chemical fume hood.
-
Keep the waste container closed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
-
Use a funnel to prevent spills when transferring liquid waste.
-
-
Decontamination of Empty Containers:
-
The "empty" container of the original reagent is also considered hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate is also halogenated waste. Collect all rinsate and add it to the "Halogenated Organic Waste" container.
-
After rinsing, deface the label on the original container and dispose of it as instructed by your EHS department.
-
Part C: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify colleagues in the immediate area and your lab supervisor.
-
Control Ignition Sources: If the material is flammable, immediately extinguish any open flames and turn off nearby electrical equipment.[1][6]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection:
-
Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools.[6]
-
Place the contaminated absorbent material into a separate, sealable, and clearly labeled container for disposal. The label should read: "Spill Debris: 1-Bromo-4-[chloro(difluoro)methoxy]benzene."
-
-
Final Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates the critical decision-making and operational flow for the disposal of 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
Caption: Decision workflow for proper segregation and disposal of halogenated chemical waste.
Final Hand-Off and Documentation
Store the sealed and labeled halogenated waste container in your lab's designated Satellite Accumulation Area, away from incompatible materials.[14] Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Ensure all paperwork is completed accurately, as this documentation is a legal requirement for waste tracking from "cradle to grave."
By adhering to this guide, you contribute to a culture of safety and environmental responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
U.S. EPA. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. EPA. (n.d.). Other Disposal Guidance. [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. [Link]
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University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]
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Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. [Link]
-
U.S. EPA. (n.d.). EPA Hazardous Waste Codes. [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]
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U.S. EPA. (2021, February 12). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. [Link]
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- 16. fishersci.com [fishersci.com]
Navigating the Uncharted: A Guide to Safely Handling 1-Bromo-4-[chloro(difluoro)methoxy]benzene
A Note on Scientific Diligence: The following recommendations are based on an expert analysis of the hazards associated with structurally analogous compounds, including halogenated benzenes. This approach allows us to anticipate potential risks and establish conservative safety protocols in the absence of a dedicated Safety Data Sheet (SDS) for 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
Anticipated Hazard Profile
Based on the consistent hazard profiles of related brominated and fluorinated benzene derivatives, we can anticipate that 1-Bromo-4-[chloro(difluoro)methoxy]benzene is likely to present the following risks:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with the eyes can be expected to cause significant irritation and potential damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.[1][2][4]
-
Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[2][4]
-
Potential for Flammability: Many related compounds are flammable or combustible liquids.[4][5][6]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the minimum required PPE for handling 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne droplets that could cause serious eye irritation. Conformance to EN 166 (EU) or NIOSH (US) standards is recommended.[3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant lab coat. | Prevents direct skin contact, which is likely to cause irritation.[1][2][3] A lab coat provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is mandatory. | Given the likelihood of respiratory irritation and potential inhalation toxicity, engineering controls are the primary line of defense.[1][2][4] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for safety. The following step-by-step guide and corresponding workflow diagram illustrate the best practices for handling 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as outlined in the table above.
-
Have spill control materials (e.g., absorbent pads, vermiculite) readily available.
-
-
Handling and Use:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area within the fume hood to remove any residual contamination.
-
Visualizing the Workflow: A Path to Safety
The following diagram outlines the critical decision points and actions for the safe handling of 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
Caption: Safe handling workflow for 1-Bromo-4-[chloro(difluoro)methoxy]benzene.
Spill Management and First Aid
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, and with appropriate respiratory protection, contain the spill using an inert absorbent material.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[4][5][9]
-
Ventilate the area.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Categorization: 1-Bromo-4-[chloro(difluoro)methoxy]benzene should be treated as halogenated organic waste .
-
Collection:
-
Use a designated, properly labeled, and sealed waste container.
-
Do not mix with non-halogenated waste streams.
-
-
Final Disposal:
Conclusion
While the absence of specific safety data for 1-Bromo-4-[chloro(difluoro)methoxy]benzene necessitates a cautious and informed approach, it does not preclude its safe use in research. By understanding the hazards posed by structurally similar compounds and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely work with this novel chemical. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
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- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. beta.lakeland.edu [beta.lakeland.edu]
- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
